molecular formula C10H14BNO3 B151227 2-(Morpholino)phenylboronic acid CAS No. 933052-52-9

2-(Morpholino)phenylboronic acid

Cat. No.: B151227
CAS No.: 933052-52-9
M. Wt: 207.04 g/mol
InChI Key: ICRHNMKDEVGGGH-UHFFFAOYSA-N
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Description

2-(Morpholino)phenylboronic acid is a useful research compound. Its molecular formula is C10H14BNO3 and its molecular weight is 207.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-morpholin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRHNMKDEVGGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400618
Record name 2-(MORPHOLINO)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933052-52-9
Record name 2-(MORPHOLINO)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Commercial Availability and Technical Guide for 2-(Morpholino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-(Morpholino)phenylboronic acid (CAS No. 933052-52-9), a versatile building block in medicinal chemistry and drug discovery. The guide also details a standard synthesis protocol and a representative application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the compound's potential biological relevance by illustrating its interaction with key signaling pathways.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of purity, available quantities, and pricing. Please note that prices are subject to change and may not include shipping and handling fees.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich933052-52-9AldrichCPR (analytical data not provided)[1]InquireInquire
Santa Cruz Biotechnology933052-52-9InquireInquireInquire
Boron Molecular223433-45-2 (related compound)>97%1g, 5g, 10g$117.00 - $670.00
AbacipharmTech223433-45-2 (related compound)Inquire1g, 5g$126.82 - $443.79
GlobalChemMall874219-17-7 (related compound)99% minInquire (kg quantities available)Inquire

Synthesis Protocol

The synthesis of this compound can be achieved through a Grignard reaction followed by boronation. A general and adaptable protocol is provided below.

Reaction Scheme:

G 2-Bromo-1-morpholinobenzene 2-Bromo-1-morpholinobenzene Grignard_intermediate 2-(Morpholino)phenylmagnesium bromide 2-Bromo-1-morpholinobenzene->Grignard_intermediate 1. Mg, THF Mg Mg THF THF Boronate_ester Intermediate boronate ester Grignard_intermediate->Boronate_ester 2. B(OMe)3, -78 °C to rt B(OMe)3 Trimethyl borate Final_Product This compound Boronate_ester->Final_Product 3. H3O+ H3O+ Aqueous Acid

Caption: Synthesis of this compound.

Materials:

  • 2-Bromo-1-morpholinobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas atmosphere

Procedure:

  • Grignard Reagent Formation: Under an inert atmosphere (Nitrogen or Argon), a solution of 2-bromo-1-morpholinobenzene in anhydrous THF is slowly added to a flask containing magnesium turnings. The reaction mixture is stirred, and gentle heating may be required to initiate the reaction. The formation of the Grignard reagent, 2-(morpholino)phenylmagnesium bromide, is typically observed by a change in color and the consumption of magnesium.

  • Boronation: The freshly prepared Grignard reagent is cooled to -78 °C (a dry ice/acetone bath). A solution of trimethyl borate in anhydrous THF is then added dropwise to the cooled Grignard solution. The reaction mixture is stirred at -78 °C for a specified period and then allowed to warm to room temperature overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at 0 °C. The resulting mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl structures found in many pharmaceutical agents.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Reactants This compound Aryl Halide (or Triflate) Base (e.g., K2CO3, Cs2CO3) Degas Degas mixture (e.g., with N2 or Ar) Reactants->Degas Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Ligand (optional) Catalyst->Degas Solvent Solvent System (e.g., Toluene/Water, Dioxane/Water) Solvent->Degas Heat Heat reaction mixture (e.g., 80-110 °C) Degas->Heat Monitor Monitor progress (e.g., by TLC or LC-MS) Heat->Monitor Quench Quench reaction and separate phases Monitor->Quench Extract Extract aqueous phase with organic solvent Quench->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography or recrystallization Dry_Concentrate->Purify Final_Product Biaryl Product Purify->Final_Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Representative Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the desired aryl halide or triflate (1.0 equivalent), and a suitable base (e.g., potassium carbonate, 2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents) to the vessel.

  • Solvent and Degassing: Add a degassed solvent system (e.g., a mixture of toluene and water). Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Biological Relevance and Signaling Pathways

Phenylboronic acids have garnered significant interest in drug discovery due to their ability to interact with biological targets. One area of investigation is their potential to modulate signaling pathways involved in cancer cell migration.[2] Phenylboronic acid has been shown to inhibit the activity of the Rho family of small GTPases (RhoA, Rac1, and Cdc42), which are key regulators of the actin cytoskeleton and cell motility.[2] By inhibiting these proteins, phenylboronic acids can interfere with downstream signaling cascades that control cell shape, adhesion, and movement.

Furthermore, the boronic acid moiety can form reversible covalent bonds with diols, a feature that allows for the targeting of glycoproteins that are often overexpressed on the surface of cancer cells.[3] This interaction provides a mechanism for the selective delivery of therapeutic agents to tumor sites.

Potential Signaling Pathway Inhibition:

G Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K GEFs Guanine Nucleotide Exchange Factors (GEFs) PI3K->GEFs RhoGTPases RhoA / Rac1 / Cdc42 GEFs->RhoGTPases ROCK_PAK ROCK / PAK RhoGTPases->ROCK_PAK Cytoskeleton Actin Cytoskeleton Reorganization ROCK_PAK->Cytoskeleton Migration Cell Migration / Invasion Cytoskeleton->Migration PBA This compound PBA->RhoGTPases Inhibition

Caption: Inhibition of Rho GTPase signaling by phenylboronic acids.

References

Safety and Handling of 2-(Morpholino)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety and handling procedures for 2-(Morpholino)phenylboronic acid, a compound utilized by researchers, scientists, and professionals in drug development. The following sections detail hazard classifications, protective measures, and emergency protocols to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a combustible solid that is harmful if swallowed.[1] It is essential to understand the associated hazards to handle this chemical safely.

Table 1: GHS Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity (Oral)4H302: Harmful if swallowedGHS07 (Exclamation Mark)[1]Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its proper handling and storage.

Table 2: Physicochemical Data

PropertyValue
Empirical FormulaC₁₀H₁₄BNO₃[1]
Molecular Weight207.03 g/mol [1]
FormSolid[1]
Flash PointNot applicable[1]
Storage Class Code11 - Combustible Solids[1]
WGKWGK 3[1]

Safe Handling and Storage

Proper handling and storage are paramount to prevent accidents and exposure.

Precautions for Safe Handling

Personnel should always adhere to the following safety precautions:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

  • Use in a well-ventilated area and, if necessary, provide appropriate exhaust ventilation where dust is formed.[3][4]

Conditions for Safe Storage

To maintain the integrity of the compound and ensure safety, the following storage conditions should be met:

  • Store in a cool, dry, and well-ventilated place.[2][3]

  • Keep the container tightly closed.[2][3]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

  • Store refrigerated.[2]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

Table 3: Personal Protective Equipment (PPE)

Protection TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US).
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Respiratory Protection Respiratory protection is required when dusts are generated.
Body Protection Wear appropriate protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is crucial.

Table 4: First-Aid Procedures

Exposure RouteProcedure
If Swallowed Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.
In Case of Skin Contact Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[2]
In Case of Eye Contact Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes. Keep eye wide open while rinsing. Get medical attention.[2]
If Inhaled Remove the victim to fresh air. In severe cases or if symptoms persist, seek medical attention.[2]

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Special Hazards: Hazardous decomposition products formed under fire conditions include carbon monoxide and nitrogen oxides.[2]

  • Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures

For accidental spills, follow these procedures to contain and clean up the material safely.

  • Personal Precautions: Use personal protective equipment. Avoid dust formation.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Visualizing Workflows

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to disposal.

cluster_prep Preparation cluster_handling Handling & Storage cluster_emergency Emergency Response cluster_disposal Disposal HazardID Hazard Identification RiskAssess Risk Assessment HazardID->RiskAssess ControlPlan Control Planning (PPE, Eng. Controls) RiskAssess->ControlPlan Handling Safe Handling Procedures ControlPlan->Handling Storage Proper Storage Handling->Storage Spill Spill Response Handling->Spill Exposure Exposure Response (First Aid) Handling->Exposure Fire Fire Response Handling->Fire Waste Waste Disposal Storage->Waste

Caption: Workflow for Safe Handling of Chemicals.

Experimental Protocol: General Compatibility Test

While a specific experimental protocol for safety assessment of this compound is not detailed in the provided search results, a general workflow for a compatibility test is visualized below. This type of test is crucial to understand the reactivity of the substance with other materials.

cluster_setup Setup cluster_exposure Exposure cluster_analysis Analysis cluster_conclusion Conclusion Prep Prepare Samples: - this compound - Test Materials Mix Combine Compound and Test Material Prep->Mix Control Prepare Control Samples Control->Mix Incubate Incubate under Controlled Conditions (Temperature, Time) Mix->Incubate Observe Visual Observation (e.g., color change, gas formation) Incubate->Observe Analyze Instrumental Analysis (e.g., chromatography, spectroscopy) Incubate->Analyze Assess Assess Compatibility Observe->Assess Analyze->Assess Report Document Results Assess->Report

References

Spectroscopic Data Analysis of 2-(Morpholino)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(Morpholino)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a morpholine substituent. Phenylboronic acids are a critical class of compounds in organic synthesis, renowned for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The boronic acid functional group also allows for the formation of reversible covalent complexes with diols, a property leveraged in the design of sensors and drug delivery systems. The morpholine group, a common heterocycle in medicinal chemistry, can influence the compound's solubility, polarity, and pharmacological activity.

Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide presents a framework for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, the following tables summarize the expected quantitative data based on the analysis of its constituent fragments and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 7.9d1HAr-H (ortho to -B(OH)₂)
~7.2 - 7.4m3HAr-H
~4.9 - 5.2br s2HB(OH )₂
~3.8 - 3.9t4H-N-CH₂-CH ₂-O-
~3.0 - 3.1t4H-N-CH ₂-CH₂-O-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~150 - 155Ar-C -N
~135 - 140Ar-C -B
~130 - 135Ar-C H
~125 - 130Ar-C H
~120 - 125Ar-C H
~115 - 120Ar-C H
~66 - 68-N-CH₂-C H₂-O-
~52 - 54-N-C H₂-CH₂-O-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200Broad, StrongO-H stretch (B(OH)₂)
~3050 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (morpholine)
~1600, ~1475Medium-StrongAromatic C=C stretch
~1350 - 1300StrongB-O stretch
~1250 - 1200StrongC-N stretch
~1115StrongC-O-C stretch (morpholine)
~750StrongOrtho-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
207.11[M]⁺ (Molecular Ion for C₁₀H₁₄BNO₃)
208.11[M+H]⁺ (Protonated Molecule)
189.10[M-H₂O]⁺
162.09[M-B(OH)₂]⁺
120.08[C₈H₁₀N]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are general protocols and may require optimization for specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as the chemical shifts of the B(OH)₂ protons are solvent-dependent and may exchange with D₂O.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: A variety of mass spectrometers can be used, with Electrospray Ionization (ESI) being a common technique for this type of molecule.[1]

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable and efficient ionization.

    • Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative due to the presence of the basic morpholine nitrogen.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Sample Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR_Processing->NMR_Analysis IR_Sample Sample Preparation (KBr Pellet or ATR) IR_Acquisition Sample Spectrum Acquisition IR_Sample->IR_Acquisition IR_Background Background Spectrum Acquisition IR_Background->IR_Acquisition IR_Analysis Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis MS_Sample Sample Preparation (Dilute Solution) MS_Ionization Ionization (e.g., ESI) MS_Sample->MS_Ionization MS_Analysis Mass Analysis (m/z Separation) MS_Ionization->MS_Analysis MS_Detection Detection MS_Analysis->MS_Detection MS_Spectrum Mass Spectrum Generation MS_Detection->MS_Spectrum

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

Data_Integration NMR_Data NMR Data (Connectivity, Proton Environment) Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data IR Data (Functional Groups) IR_Data->Structure MS_Data MS Data (Molecular Weight, Formula) MS_Data->Structure

Caption: Integration of spectroscopic data for structural elucidation.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of this compound. While experimental data for this specific molecule is not widely published, the expected NMR, IR, and MS data have been tabulated based on the known spectral properties of its constituent functional groups. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the synthesis and analysis of this and related compounds. The synergistic use of these spectroscopic techniques is crucial for unambiguous structure determination and purity assessment in chemical research and drug development.

References

Solubility of 2-(Morpholino)phenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Morpholino)phenylboronic acid in common laboratory solvents. In the absence of specific quantitative solubility data for this compound in publicly available literature, this document consolidates information on the solubility of structurally related phenylboronic acid analogs. Furthermore, a detailed experimental protocol is presented to enable researchers to determine the precise solubility of the target compound in their solvents of interest.

General Solubility Characteristics of Phenylboronic Acids

Phenylboronic acids are a class of compounds that generally exhibit solubility in many polar organic solvents, while their solubility in nonpolar solvents like hexanes and carbon tetrachloride is poor.[1] The presence of the boronic acid group allows for hydrogen bonding, which influences their solubility in protic solvents. However, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by the solvent and temperature and may affect solubility measurements.[2][3]

The introduction of substituents on the phenyl ring can significantly alter the solubility profile. For instance, esterification of the boronic acid group tends to increase solubility in organic solvents compared to the parent acid.[3][4][5][6] The morpholino substituent in this compound is expected to influence its polarity and hydrogen bonding capabilities, thereby affecting its solubility. While one source indicates it is insoluble in water and easily soluble in organic solvents, specific quantitative data is not provided.[7]

Quantitative Solubility Data for Analogous Phenylboronic Acids

To provide a framework for estimating the solubility of this compound, the following tables summarize the experimentally determined solubility of phenylboronic acid and its isomers in various common solvents. This data is presented as mole fraction solubility at different temperatures and was determined using a dynamic method.[2][3][5][6][8][9]

Table 1: Solubility of Phenylboronic Acid in Various Solvents

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.045
303.150.075
313.150.120
323.150.185
3-Pentanone293.150.135
303.150.190
313.150.260
323.150.350
Acetone293.150.150
303.150.210
313.150.285
Dipropyl Ether293.150.028
303.150.045
313.150.070
323.150.105
Methylcyclohexane293.150.008
303.150.014
313.150.024
323.150.041

Data sourced from studies on phenylboronic acid and its analogs.[8][9]

Phenylboronic acid generally shows higher solubility in ketones and ethers, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][5][6][8]

Experimental Protocol for Solubility Determination (Dynamic Method)

The following is a detailed methodology for determining the solubility of this compound in common organic solvents, adapted from the dynamic method.[2][3][4][5][6][8] This method involves visually or instrumentally detecting the temperature at which a known concentration of the solute completely dissolves upon controlled heating.

3.1. Materials and Apparatus

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ± 0.1 mg)

  • Glass vials or test tubes with airtight seals

  • Magnetic stirrer and small stir bars

  • Controlled temperature bath (e.g., oil bath or programmable heating block)

  • Calibrated thermometer or temperature probe

  • Optional: Luminance probe or turbidimeter for precise detection

3.2. Procedure

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a glass vial.

    • Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.

  • Solubility Measurement:

    • Place the sealed vial in the controlled temperature bath.

    • Begin stirring the solution at a constant rate.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.[4]

    • Continuously monitor the solution for turbidity. The solubility temperature is the point at which the last solid particles of the solute disappear, resulting in a clear solution.

    • Record this temperature accurately.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of this compound in the same solvent.

    • Plot the recorded solubility temperature (T) as a function of the mole fraction (x) of the solute. This plot constitutes the solubility curve for the compound in the specific solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the dynamic method.

Solubility_Workflow cluster_prep Sample Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis weigh Weigh Solute add_solvent Add Solvent weigh->add_solvent seal Seal Vial add_solvent->seal heat Controlled Heating & Stirring seal->heat monitor Monitor Turbidity heat->monitor record Record Dissolution Temperature monitor->record repeat_exp Repeat for Multiple Concentrations record->repeat_exp plot Plot Temperature vs. Concentration repeat_exp->plot

Caption: Experimental workflow for the dynamic determination of solubility.

This guide provides a foundational understanding of the solubility of this compound based on analogous compounds and equips researchers with a robust methodology to determine precise solubility data for their specific applications.

References

The Versatility of 2-(Morpholino)phenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Applications in Organic Synthesis, Medicinal Chemistry, and Sensing

Introduction

2-(Morpholino)phenylboronic acid is a versatile bifunctional molecule that has garnered significant interest in various fields of chemical research, particularly in drug discovery and materials science. Its unique structure, combining a reactive boronic acid moiety with a morpholine group, imparts distinct chemical properties that enable its use as a key building block in organic synthesis, a scaffold for the development of therapeutic agents, and a recognition element in fluorescent sensors. The morpholine substituent, a privileged scaffold in medicinal chemistry, can enhance aqueous solubility, modulate pharmacokinetic properties, and provide a handle for further functionalization.[1][2] Concurrently, the ortho-positioned boronic acid group is a powerful tool for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction and can act as a receptor for diol-containing molecules. This technical guide provides a comprehensive overview of the synthesis, applications, and future potential of this compound and its derivatives for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 2-bromoaniline. A general and adaptable protocol is outlined below.

Experimental Protocol: Synthesis from 2-Bromoaniline

This protocol describes a representative synthesis of an aminophenylboronic acid, which is the precursor to this compound. The final morpholine ring formation can be achieved through standard alkylation procedures.

Step 1: Protection of the Amino Group

  • Dissolve 2-bromoaniline in a suitable solvent such as tetrahydrofuran (THF).

  • Add a base, for example, triethylamine.

  • Introduce two protecting groups (e.g., benzyl groups by adding benzyl bromide) to form N,N-dibenzyl-2-bromoaniline. This protection is crucial to prevent side reactions in the subsequent steps.[3]

Step 2: Lithiation and Borylation

  • Cool the solution of the protected 2-bromoaniline in THF to a low temperature, typically -78 °C.

  • Slowly add a solution of a strong base, such as hexyllithium in hexane, to perform a lithium-halogen exchange.

  • After stirring for a short period, add a boronic acid ester, like triisopropyl borate, to the reaction mixture.[3]

  • Allow the reaction to proceed for a designated time at low temperature before gradually warming to room temperature.

Step 3: Hydrolysis and Deprotection

  • Hydrolyze the resulting boronic ester by adding an aqueous solution (e.g., water or dilute acid).

  • Extract the protected 2-(N,N-dibenzylamino)phenylboronic acid with an organic solvent like ethyl acetate.

  • Remove the protecting groups via hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield 2-aminophenylboronic acid.[3]

Step 4: Morpholine Ring Formation

  • React the 2-aminophenylboronic acid with a suitable bis(2-haloethyl) ether, such as bis(2-chloroethyl) ether, in the presence of a base to form the morpholine ring via intramolecular N-alkylation.

This general procedure provides a pathway to synthesize this compound. The specific reaction conditions, such as solvents, bases, and reaction times, may require optimization for improved yields.

Applications in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This compound serves as an effective coupling partner in these reactions, allowing for the synthesis of complex biaryl structures.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of an ortho-substituent like the morpholino group can influence the reaction kinetics and efficiency.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition ArPdOArB Ar-Pd(II)-OR'B(OH)2R' ArPdX->ArPdOArB Transmetalation ArPdOArB->Pd0 ArAr Ar-Ar' Product ArPdOArB->ArAr Reductive Elimination BoronicAcid Ar'-B(OH)2 BoronicAcid->ArPdOArB Base Base (e.g., K2CO3) Base->ArPdOArB ArylHalide Ar-X ArylHalide->ArPdX

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl BromideProductYield (%)
14-Bromoacetophenone4-Acetylbiphenyl95-98[4]
24-Bromoanisole4-Methoxybiphenyl90-95[4]
3BromobenzeneBiphenyl85-90[4]
44-Bromotoluene4-Methylbiphenyl80-85[4]
54-Bromobenzaldehyde4-Formylbiphenyl66-98[4]

Note: The yields are dependent on the specific catalyst, ligand, base, and solvent system used. The electronic nature of the substituents on the aryl bromide significantly influences the reaction outcome.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Applications in Medicinal Chemistry

The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for improving the physicochemical properties of drug candidates.[1][2] Consequently, this compound and its derivatives are attractive starting points for the synthesis of novel therapeutic agents, particularly as kinase inhibitors.

Kinase Inhibitor Development Workflow

The development of kinase inhibitors often follows a structured workflow, starting from a lead scaffold like this compound.

Kinase_Inhibitor_Workflow Scaffold 2-(Morpholino)phenylboronic acid Scaffold Library Library Synthesis (e.g., Suzuki Coupling) Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Caption: A generalized workflow for the development of kinase inhibitors.

2-(Morpholino)phenyl Derivatives as PI3K Inhibitors

The following table presents IC₅₀ values for a series of 4-morpholino-2-phenylquinazoline and related derivatives against PI3Kα, highlighting the potential of the morpholino-phenyl core structure.[6]

CompoundPI3Kα IC₅₀ (nM)
15e (thieno[3,2-d]pyrimidine derivative)2.0
Reference Compound -

Notably, compound 15e from this series was found to be a potent and selective inhibitor of the p110α isoform of PI3K.[6]

Applications as Fluorescent Sensors

Phenylboronic acids are known to reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides. This interaction can be harnessed to develop fluorescent sensors for biologically important molecules like glucose. The binding event alters the electronic properties of the boronic acid, which can modulate the fluorescence of a nearby fluorophore through mechanisms like Photoinduced Electron Transfer (PET).

Sensing Mechanism of a Boronic Acid-Based Fluorescent Sensor

In a typical PET-based sensor, the boronic acid moiety quenches the fluorescence of an attached fluorophore in its unbound state. Upon binding to a diol, the electronic properties of the boron center change, disrupting the PET process and leading to an increase in fluorescence intensity ("turn-on" sensing).

Fluorescent_Sensor_Mechanism Unbound Unbound Sensor (Fluorescence OFF) Bound Bound Sensor-Diol Complex (Fluorescence ON) Unbound->Bound Reversible Binding Light_Out Fluorescence Emission Bound->Light_Out Diol Diol (e.g., Glucose) Diol->Bound Light_In Excitation Light Light_In->Unbound PET Quenching Light_In->Bound

Caption: General mechanism of a "turn-on" fluorescent sensor based on PET.

Experimental Protocol: General Procedure for Glucose Sensing

While a specific protocol for a this compound-based sensor is not available, a general procedure for evaluating a phenylboronic acid-based fluorescent sensor for glucose detection is as follows:

  • Prepare a stock solution of the fluorescent boronic acid sensor in a suitable solvent (e.g., DMSO).

  • Prepare a series of glucose solutions of known concentrations in a buffered aqueous solution (e.g., phosphate buffer at physiological pH).

  • In a cuvette, mix a small aliquot of the sensor stock solution with the buffered glucose solutions to achieve the desired final concentrations.

  • Incubate the solutions for a specified period to allow for binding equilibrium to be reached.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at an appropriate excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum as a function of glucose concentration to generate a calibration curve.

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis, medicinal chemistry, and the development of chemical sensors. Its utility in Suzuki-Miyaura cross-coupling reactions facilitates the construction of complex molecular architectures. The incorporation of the morpholine moiety provides a favorable pharmacokinetic profile, making it an attractive scaffold for the design of novel therapeutics, particularly kinase inhibitors. Furthermore, the diol-binding capability of the boronic acid group enables its use in the creation of fluorescent sensors for biologically relevant analytes. While specific quantitative data and detailed protocols for all applications of this compound are still emerging, the foundational principles and representative data presented in this guide highlight its broad applicability and underscore the exciting opportunities for future research and development in these areas. Continued exploration of this molecule and its derivatives is poised to yield further innovations in chemistry and medicine.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(Morpholino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(Morpholino)phenylboronic acid. This versatile building block allows for the synthesis of a wide range of biaryl compounds containing a morpholine moiety, a common scaffold in medicinal chemistry. The protocol is designed to be a robust starting point for researchers in organic synthesis and drug development.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid) with an organohalide or triflate. The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials.

This compound is a valuable reagent for introducing a morpholine-substituted phenyl group into various molecular scaffolds. The resulting biaryl structures are of significant interest in pharmaceutical and materials science research.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step, reductive elimination, yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The yields presented are typical for these types of transformations and may vary depending on the specific substrate and reaction scale.

EntryAryl BromideCatalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/H₂O (4:1)1001285-95
24-BromobenzonitrilePd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)1001280-90
31-Bromo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)100888-98
41-Bromo-4-methoxybenzenePd(PPh₃)₄ (3)Na₂CO₃ (2.0)DME/H₂O (4:1)901675-85
53-BromopyridinePd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (2.0)1,4-Dioxane1101270-80

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Anhydrous, degassed solvent (e.g., Toluene and Water)

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon. Repeat this process three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 2 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start setup 1. Reaction Setup (Add Reagents to Flask) start->setup inert 2. Inert Atmosphere (Evacuate and Backfill with N₂/Ar) setup->inert solvent 3. Solvent Addition (Degassed Solvents) inert->solvent reaction 4. Reaction (Heating and Stirring) solvent->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Work-up (Quench and Extract) monitoring->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification product Pure Biaryl Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Optimizing Palladium Catalyst Selection for Suzuki-Miyaura Cross-Coupling of 2-(Morpholino)phenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection of palladium catalysts in the Suzuki-Miyaura cross-coupling of 2-(morpholino)phenylboronic acid. The sterically hindered nature of this substrate presents unique challenges, necessitating careful optimization of the catalytic system to achieve high yields and efficient reaction times. These guidelines are designed to assist researchers in the synthesis of 2-aryl-N-morpholinobenzenes, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. However, substrates with significant steric hindrance, such as this compound, can pose challenges to the standard reaction conditions. The bulky morpholino group at the ortho position can impede the crucial transmetalation step in the catalytic cycle, leading to lower yields and slower reaction rates. The selection of an appropriate palladium catalyst, ligand, base, and solvent system is therefore critical for overcoming these steric barriers and achieving successful coupling. This document outlines effective catalyst systems and provides detailed protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Catalyst and Ligand Selection

For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often the most effective. These ligands promote the formation of monoligated palladium(0) species, which are more reactive in the oxidative addition step and can better accommodate the sterically demanding substrates. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Suzuki-Miyaura couplings.

Recommended Catalyst Systems:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are common and effective palladium sources.

  • Phosphine Ligands: Buchwald-type ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly recommended due to their bulk and electron-rich nature, which facilitates the coupling of sterically hindered partners.

  • N-Heterocyclic Carbene (NHC) Ligands: Acenaphthoimidazolylidene palladium complexes have shown high efficiency for Suzuki-Miyaura couplings of sterically hindered substrates, offering excellent yields with low catalyst loadings under mild conditions.[1]

Data Presentation: Comparative Performance of Catalyst Systems

The following table summarizes the performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with various aryl halides. While specific data for this compound is limited in publicly available literature, the data for analogous sterically hindered substrates provides valuable insights for catalyst selection.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Aryl HalideYield (%)
1Pd₂(dba)₃ (2.5)PPh₃ (10)K₂CO₃ (2)THF6012-bromo-1,3-dichloro-5-nitrobenzene60
2Pd₂(dba)₃ (2.5)4-(2-(diphenylphosphino)phenyl)morpholine (10)K₂CO₃ (2)THF6012-bromo-1,3-dichloro-5-nitrobenzene85
3Pd(OAc)₂ (1.5)SPhos (3)K₃PO₄ (2)Toluene/H₂O110243-chloro-1,2,4-benzotriazine 1-oxide72
4Pd-NHC Complex (0.05-1)-t-BuOK (2)Dioxane80-1002-12Various aryl bromides/chlorides>90

Note: The data in this table is compiled from studies on sterically similar substrates to provide a predictive framework.[2][3] Optimization for this compound is recommended.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Phosphine Ligand

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis (Schlenk flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Addition of Base and Solvents: Under a positive pressure of inert gas, add potassium phosphate (2.0 mmol) followed by toluene (5 mL) and degassed water (0.5 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-N-morpholinobenzene.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar_Ar_prime Ar-Ar' RedElim->Ar_Ar_prime ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)2 + Base Ar_prime_BOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants (Boronic Acid, Aryl Halide, Catalyst, Ligand, Base) setup Reaction Setup under Inert Atmosphere start->setup solvents Add Degassed Solvents setup->solvents reaction Heat and Stir Reaction Mixture solvents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Work-up: Quench, Extract, and Wash monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification product Final Product: 2-Aryl-N-morpholinobenzene purification->product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The successful Suzuki-Miyaura cross-coupling of the sterically hindered this compound is highly dependent on the judicious selection of the palladium catalyst system. The use of bulky and electron-rich phosphine ligands, such as SPhos, or highly active N-heterocyclic carbene-based catalysts is crucial for achieving high yields. The provided protocols offer a robust starting point for the synthesis of 2-aryl-N-morpholinobenzenes. Researchers are encouraged to perform small-scale optimizations of the catalyst, ligand, base, and solvent to best suit their specific aryl halide coupling partner.

References

Application Notes and Protocols for Suzuki Reactions with 2-(Morpholino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. 2-(Morpholino)phenylboronic acid is a valuable building block that introduces a morpholine-substituted phenyl moiety, a common scaffold in medicinal chemistry. The ortho-morpholino group, however, can present steric challenges and potentially coordinate with the palladium catalyst, necessitating careful optimization of reaction conditions, particularly the choice of base and solvent.

These application notes provide a summary of suitable bases and solvents for the successful Suzuki-Miyaura coupling of this compound with various aryl halides, along with detailed experimental protocols.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow Reactants Reactants (Aryl Halide, Boronic Acid) ReactionSetup Reaction Setup (Inert Atmosphere, Degassing) Reactants->ReactionSetup CatalystSystem Catalyst System (Pd Source + Ligand) CatalystSystem->ReactionSetup Base Base Base->ReactionSetup Solvent Solvent Solvent->ReactionSetup Heating Heating (Stirring) ReactionSetup->Heating Reaction Mixture Workup Aqueous Workup & Extraction Heating->Workup Crude Product Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Optimization of Base and Solvent Conditions

The choice of base and solvent is critical for activating the boronic acid and ensuring a high yield in Suzuki reactions, especially with sterically hindered substrates like this compound. The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle. The solvent system must solubilize the reactants, catalyst, and base to ensure an efficient reaction.

For sterically hindered and coordinating substrates, stronger inorganic bases often provide better results than weaker ones. Aprotic polar solvents, frequently in combination with water, are commonly employed. The addition of water can aid in dissolving the inorganic base.

Summary of Recommended Conditions

The following table summarizes recommended base and solvent combinations for the Suzuki coupling of this compound with aryl halides, based on conditions reported for structurally similar and sterically hindered substrates. Yields are highly dependent on the specific aryl halide, catalyst, and ligand used.

Base Solvent System Typical Temperature (°C) Notes and Considerations
K₃PO₄ 1,4-Dioxane / H₂O (e.g., 4:1)80 - 110A robust and commonly used base for challenging couplings. The aqueous mixture aids in dissolving the phosphate salt.
Cs₂CO₃ 1,4-Dioxane80 - 110A strong base that is often effective in anhydrous conditions, which can be beneficial if either coupling partner is sensitive to water.
K₂CO₃ Toluene / H₂O (e.g., 10:1)90 - 110A cost-effective and widely used base. The biphasic system requires vigorous stirring.
t-BuOK 1,4-Dioxane or TolueneRoom Temp - 80A very strong base that can be effective in difficult couplings, sometimes even at lower temperatures. Requires anhydrous conditions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L_n pd_aryl_halide Ar-Pd(II)(X)L_n pd0->pd_aryl_halide Oxidative Addition pd_aryl_base Ar-Pd(II)(Base')L_n pd_aryl_halide->pd_aryl_base Ligand Exchange pd_biaryl Ar-Pd(II)(Ar')L_n pd_aryl_base->pd_biaryl Transmetalation pd_biaryl->pd0 Reductive Elimination product Ar-Ar' pd_biaryl->product aryl_halide Ar-X aryl_halide->pd_aryl_halide boronic_acid Ar'-B(OH)₂ boronic_acid->pd_biaryl base Base base->pd_aryl_base center

Synthesis of Biaryl Compounds Utilizing 2-(Morpholino)phenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in the structures of pharmaceuticals, natural products, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these important compounds. This protocol focuses on the application of 2-(Morpholino)phenylboronic acid as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of a variety of biaryl compounds. The presence of the morpholino group can influence the physicochemical properties of the final biaryl product, potentially enhancing solubility, metabolic stability, and biological activity, making this reagent particularly valuable in drug discovery programs.

Application Notes

This compound is a versatile reagent for introducing the 2-morpholinophenyl moiety into a variety of aromatic and heteroaromatic systems. This building block is particularly useful for:

  • Lead Optimization in Drug Discovery: The morpholino group can act as a "solubility handle" and a potential metabolic blocker. Its introduction can favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.

  • Synthesis of Biologically Active Compounds: Biaryl structures containing a morpholino substituent are found in a range of biologically active molecules, including kinase inhibitors and central nervous system (CNS) targeted agents.

  • Materials Science: The incorporation of the 2-morpholinophenyl group can influence the solid-state packing and electronic properties of organic materials.

The selection of the appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity in the Suzuki-Miyaura coupling of this compound. While a variety of conditions can be effective, systems employing palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, in combination with a phosphine ligand and a carbonate or phosphate base, are commonly successful.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 4-bromotoluene, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides under typical reaction conditions.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O901885-95
24-BromotoluenePd(PPh₃)₄ (3)-K₃PO₄ (2)Toluene/H₂O1001680-90
31-Bromo-4-fluorobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001288-98
41-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF1102475-85
52-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)t-BuOH/H₂O801270-80

Note: The yields presented are typical ranges and can vary based on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualization

Below are diagrams illustrating the key experimental workflow and the general mechanism of the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow reagents Combine Reactants: - this compound - Aryl Halide - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand reagents->catalyst 1. solvent Add Degassed Solvent catalyst->solvent 2. reaction Heat under Inert Atmosphere solvent->reaction 3. workup Aqueous Workup: - Extraction - Washing reaction->workup 4. purification Purification: - Column Chromatography workup->purification 5. product Isolated Biaryl Product purification->product 6.

Caption: Experimental workflow for the synthesis of biaryl compounds.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [R'-B(OH)₃]⁻ pd_biaryl_intermediate R-Pd(II)L_n-R' transmetalation->pd_biaryl_intermediate reductive_elimination Reductive Elimination pd_biaryl_intermediate->reductive_elimination reductive_elimination->pd0 R-R' boronic_acid R'-B(OH)₂ borate [R'-B(OH)₃]⁻ boronic_acid->borate + OH⁻ base Base (e.g., K₂CO₃) borate->transmetalation Activates Boronic Acid

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(Morpholino)phenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoborane and an organic halide has become indispensable in the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceuticals, agrochemicals, and functional materials.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(Morpholino)phenylboronic acid with a variety of aryl halides. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[1][2] The resulting 2-(morpholino)biaryl scaffolds are of significant interest in drug discovery, with applications as anti-inflammatory agents, anticancer agents, and central nervous system drugs.[1][3][4][5]

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocols

This section outlines a general procedure for the Suzuki-Miyaura coupling of this compound with aryl halides. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, ethanol/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

General Procedure for Coupling with Aryl Bromides:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask.

  • Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

General Procedure for Coupling with Aryl Chlorides:

The coupling of aryl chlorides is generally more challenging and may require a more active catalyst system and higher temperatures.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.5 equivalents), the aryl chloride (1.0 equivalent), and a stronger base (e.g., K₃PO₄, 3.0 equivalents).

  • Catalyst System: Use a more active palladium catalyst system, for example, a combination of Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand such as SPhos or XPhos (4 mol%).

  • Solvent Addition: Add a high-boiling point, anhydrous, and degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to a higher temperature (e.g., 100-120 °C) and monitor the reaction progress.

  • Work-up and Purification: Follow the same procedure as described for aryl bromides.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Table 1: Coupling of this compound with Substituted Aryl Bromides

Aryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂OReflux1285-95
4-BromoanisolePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane90890-98
4-BromobenzonitrilePd(OAc)₂/SPhos (2/4)K₃PO₄Toluene110680-92
3-BromopyridinePd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O1001075-88
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane/H₂O80492-99

Table 2: Coupling of this compound with Substituted Aryl Chlorides

Aryl ChlorideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePd(OAc)₂/XPhos (2/4)K₃PO₄Toluene1201870-85
4-ChloroanisolePd₂(dba)₃/SPhos (1/4)CsF1,4-Dioxane1102475-90
4-ChlorobenzonitrilePd(OAc)₂/cataCXium A (2/4)K₃PO₄t-Amyl alcohol1001682-95
2-ChloropyridinePd(PPh₃)₄ (5)K₃PO₄DMF1202460-75
1-Chloro-4-nitrobenzenePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O1001288-96

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition biaryl_pd_complex Ar-Pd(II)L₂-Ar' pd2_complex->biaryl_pd_complex transmetalation Transmetalation biaryl_pd_complex->pd0 product Ar-Ar' biaryl_pd_complex->product reductive_elimination Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OR)₂ base Base Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Aryl Halide - Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Dilute and Wash F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Final Biaryl Product I->J

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Morpholino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(Morpholino)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The protocols outlined herein are designed for kilogram-scale production and emphasize safety, efficiency, and product purity. This guide covers the synthesis of the key intermediate, 2-morpholinoaniline, followed by the critical borylation step to yield the final product. Detailed considerations for reaction monitoring, work-up, purification, and quality control are provided.

Introduction

This compound is an important reagent, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds. Its derivatives are key components in the synthesis of a wide range of biologically active molecules. As the demand for these compounds transitions from laboratory-scale to pilot and manufacturing scales, robust and scalable synthetic processes are crucial. This document outlines a recommended multi-kilogram scale synthesis, addressing the key challenges of handling hazardous reagents, ensuring consistent product quality, and optimizing process parameters for large-scale production.

Synthetic Pathway Overview

The recommended two-step synthetic pathway for the kilogram-scale production of this compound is outlined below. The process begins with the synthesis of the precursor 2-morpholinoaniline via a Buchwald-Hartwig amination, followed by a lithiation-borylation reaction to introduce the boronic acid moiety.

Synthesis_Pathway cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Lithiation-Borylation A 2-Bromoaniline C Pd Catalyst / Ligand NaOtBu, Toluene A->C B Morpholine B->C D 2-Morpholinoaniline C->D Reflux E Lithium Intermediate D->E 1. n-BuLi, THF, -78 °C F 2. Triisopropyl borate E->F G Boronate Ester Intermediate F->G H 3. Acidic Work-up G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Scale-Up Synthesis Protocols

Step 1: Synthesis of 2-Morpholinoaniline

This protocol details the synthesis of 2-morpholinoaniline from 2-bromoaniline and morpholine via a Buchwald-Hartwig amination reaction, suitable for a 1 kg scale output.

Table 1: Reagent Quantities for 2-Morpholinoaniline Synthesis

Reagent/MaterialMolecular Weight ( g/mol )Molar EquivalentsQuantity
2-Bromoaniline172.031.01.2 kg
Morpholine87.121.20.73 kg
Palladium(II) Acetate224.500.0115.6 g
Rac-BINAP622.670.01565.0 g
Sodium tert-butoxide96.101.40.93 kg
Toluene--12 L

Experimental Protocol:

  • Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, with palladium(II) acetate (15.6 g), rac-BINAP (65.0 g), and sodium tert-butoxide (0.93 kg).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Solvent and Reagent Addition: Add degassed toluene (12 L), 2-bromoaniline (1.2 kg), and morpholine (0.73 kg) to the reactor under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by HPLC until the consumption of 2-bromoaniline is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water (5 L).

    • Separate the organic layer and extract the aqueous layer with toluene (2 x 2 L).

    • Combine the organic layers and wash with brine (3 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain crude 2-morpholinoaniline as an oil. The crude product is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

This protocol describes the conversion of 2-morpholinoaniline to this compound via a lithiation-borylation sequence. Extreme caution must be exercised when handling n-butyllithium, which is a pyrophoric reagent. All operations involving n-butyllithium must be performed under a strictly inert and anhydrous atmosphere by trained personnel.

Table 2: Reagent Quantities for this compound Synthesis

Reagent/MaterialMolecular Weight ( g/mol )Molar EquivalentsQuantity
2-Morpholinoaniline (crude)178.231.0~1.0 kg
n-Butyllithium (2.5 M in hexanes)64.061.12.47 L
Triisopropyl borate188.081.21.26 kg
Tetrahydrofuran (THF), anhydrous--10 L
2 M Hydrochloric Acid--As required for pH adjustment
Heptane--For crystallization

Experimental Protocol:

  • Reactor Setup: Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, addition funnel, temperature probe, and nitrogen inlet, with the crude 2-morpholinoaniline (~1.0 kg).

  • Anhydrous Conditions: Dry the reactor and associated glassware thoroughly. Add anhydrous tetrahydrofuran (10 L) to the reactor and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.47 L of a 2.5 M solution in hexanes) to the stirred solution via the addition funnel over 2-3 hours, maintaining the internal temperature below -70 °C. A color change is typically observed. Stir the mixture for an additional 1 hour at -78 °C after the addition is complete.

  • Borylation: In a separate dry vessel, prepare a solution of triisopropyl borate (1.26 kg) in anhydrous THF (2 L). Add this solution to the reaction mixture at -78 °C over 1-2 hours.

  • Warming and Quenching: After the addition of the borate ester, allow the reaction mixture to slowly warm to room temperature overnight.

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by the addition of 2 M hydrochloric acid until the pH of the aqueous layer is approximately 1-2.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 3 L).

    • Combine the organic layers and wash with brine (3 L).

    • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Suspend the crude solid in heptane (5 L) and stir at room temperature for 2-4 hours to form a slurry.

    • Filter the solid, wash with cold heptane, and dry under vacuum at 40-50 °C to yield this compound as a white to off-white solid.

Process Safety Considerations

4.1. Handling of n-Butyllithium:

  • Pyrophoric Nature: n-Butyllithium ignites spontaneously on contact with air and reacts violently with water.[1][2] It must be handled under a positive pressure of an inert gas (e.g., nitrogen or argon) at all times.

  • Personal Protective Equipment (PPE): Fire-retardant lab coat, safety glasses, face shield, and appropriate chemical-resistant gloves are mandatory.

  • Quenching: Any excess or residual n-butyllithium must be quenched safely. A common procedure involves the slow addition to a non-protic solvent like hexane, followed by the very slow, dropwise addition of isopropanol at low temperature.

nBuLi_Safety cluster_safety n-Butyllithium Handling Protocol Start Start Inert_Atmosphere Ensure Inert Atmosphere (Nitrogen/Argon) Start->Inert_Atmosphere PPE Wear Appropriate PPE Inert_Atmosphere->PPE Transfer Transfer via Cannula/Syringe PPE->Transfer Low_Temp Maintain Low Temperature Transfer->Low_Temp Quench Safe Quenching of Residuals Low_Temp->Quench End End Quench->End

Caption: Workflow for the safe handling of n-butyllithium.

4.2. Exothermic Reactions:

Both the Buchwald-Hartwig amination and the lithiation-borylation reactions can be exothermic. Adequate cooling capacity and controlled addition of reagents are essential to manage the reaction temperature, especially at a large scale. Continuous monitoring of the internal temperature is critical.

Analytical Methods for Quality Control

Table 3: Recommended Analytical Methods for Quality Control

AnalysisMethodPurpose
Reaction MonitoringHPLC, TLCTo track the consumption of starting materials and the formation of the product.
Purity AssessmentHPLC, qNMRTo determine the purity of the final product and quantify any impurities.
Identity Confirmation¹H NMR, ¹³C NMR, MSTo confirm the chemical structure of the product.
Water ContentKarl Fischer TitrationTo ensure the product meets the required specifications for water content, which can affect stability.

Expected Results

Table 4: Typical Yield and Purity Data

StepProductTypical YieldTypical Purity (by HPLC)
12-Morpholinoaniline85-95%>95%
2This compound70-85%>98%

Conclusion

The protocols described in these application notes provide a robust and scalable pathway for the synthesis of this compound on a kilogram scale. By adhering to the detailed procedures and paying close attention to the safety considerations, particularly when handling pyrophoric reagents, researchers and drug development professionals can confidently produce this valuable intermediate with high yield and purity. The successful implementation of these protocols will facilitate the advancement of research and development projects that rely on this key building block.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-(Morpholino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted Suzuki-Miyaura cross-coupling reaction utilizing 2-(Morpholino)phenylboronic acid. The Suzuki-Miyaura reaction is a fundamental tool in medicinal chemistry and materials science for the formation of carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl structures.[1] The use of microwave irradiation significantly accelerates this transformation, reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1]

The morpholine moiety is a prevalent scaffold in drug discovery, and its incorporation into biaryl structures via this compound can lead to novel compounds with potential therapeutic applications. These application notes offer a comprehensive guide, including detailed experimental procedures and reaction parameters, to facilitate the efficient synthesis of these valuable compounds.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave-assisted organic synthesis offers several key benefits over conventional heating methods for Suzuki coupling reactions:

  • Rapid Reaction Times: Microwave irradiation can dramatically accelerate reaction rates, reducing synthesis times from hours to mere minutes.[1][2]

  • Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often resulting in higher isolated yields.[1]

  • Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible outcomes.[1]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and the generation of diverse compound libraries.[1]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of an aryl halide (or triflate) with this compound is depicted below. The reaction is catalyzed by a palladium complex in the presence of a base and a suitable solvent system.

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 This compound Product 2-Aryl-1-morpholinobenzene Reactant1->Product + Reactant2 Aryl Halide (Ar-X) X = Br, I, Cl, OTf Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., 1,4-Dioxane/H₂O) Solvent->Product Heating Microwave Irradiation Heating->Product Δ

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point and can be adapted for a wide range of aryl halides and specific microwave reactor systems.

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol is adapted from established procedures for microwave-assisted Suzuki coupling of aryl bromides.[3]

Materials:

  • This compound

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and deionized water (e.g., 4:1 or 1:1 mixture)

  • Microwave reactor vials with stir bars

  • Argon or Nitrogen gas supply

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv).

  • Add this compound (e.g., 0.6 mmol, 1.2 equiv).

  • Add potassium carbonate (e.g., 1.5 mmol, 3.0 equiv).

  • Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (e.g., 0.0025 mmol, 0.5 mol%).[4]

  • Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water). The solvent mixture should be degassed by bubbling with argon or nitrogen for 15-20 minutes prior to use.[1]

  • Seal the vial under an inert atmosphere (argon or nitrogen).

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).[1][3][4] Reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for microwave-assisted Suzuki coupling reactions that can be adapted for this compound, based on protocols for structurally similar compounds.

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
14-BromoacetophenonePd(PPh₃)₄ (0.5)K₂CO₃ (3.0)1,4-Dioxane/H₂O (2:1)10015>95[4]
24-BromobenzaldehydePd(II) complex (0.1)KOH (2.0)EtOH/H₂O (1:1)120298[3]
32-BromobenzaldehydePd(II) complex (0.1)KOH (2.0)EtOH/H₂O (1:1)120285[3]
44-ChloronitrobenzenePd(II) complex (1.0)KOH (2.0)H₂O160390[5]
52,4-DichloropyrimidinePd(PPh₃)₄ (0.5)K₂CO₃ (3.0)1,4-Dioxane/H₂O (2:1)1001580[4]

Note: The yields presented are from literature for the specified aryl halides with other boronic acids and serve as a reference for optimizing the reaction with this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[6]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_Ar Ar-Pd(II)-X Ln OxAdd->PdII_Ar Transmetal Transmetalation R-B(OR)₂ PdII_Ar->Transmetal PdII_Ar_R Ar-Pd(II)-R Ln Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for performing a microwave-assisted Suzuki coupling reaction.

Workflow Start Start Prep Prepare Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) Start->Prep Vial Combine in Microwave Vial with Degassed Solvent Prep->Vial Microwave Microwave Irradiation (Set Temp. and Time) Vial->Microwave Cool Cool to Room Temperature Microwave->Cool Workup Workup (Dilution, Filtration) Cool->Workup Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

References

Troubleshooting & Optimization

Preventing protodeboronation of 2-(Morpholino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(Morpholino)phenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments, with a primary focus on preventing protodeboronation, a common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of N-phenylmorpholine as a byproduct, consuming the starting material and reducing the yield of the desired cross-coupling product. For this compound, the ortho-morpholino substituent can influence the electronic properties and steric environment around the boronic acid group, potentially affecting its susceptibility to protodeboronation, especially under the basic conditions often employed in cross-coupling reactions.[2]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can accelerate protodeboronation:

  • High pH (basic conditions): Base-catalyzed protodeboronation is a common pathway.[3]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition.

  • Aqueous Solvents: The presence of a proton source, such as water, is necessary for the protonolysis of the C-B bond.[3]

  • Prolonged Reaction Times: Extended exposure to reaction conditions increases the likelihood of protodeboronation.

  • Electronic Effects: The morpholino group, being an amino ether, has both electron-donating resonance and electron-withdrawing inductive effects, the balance of which can influence the stability of the C-B bond.

Q3: How can I monitor the extent of protodeboronation in my reaction?

A3: You can monitor the reaction progress and the formation of the protodeboronated byproduct (N-phenylmorpholine) using techniques such as:

  • Thin-Layer Chromatography (TLC): Compare the reaction mixture to a standard of N-phenylmorpholine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can quantify the relative amounts of starting material, desired product, and the byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the consumption of starting materials and formation of products and byproducts.

  • ¹H NMR Spectroscopy: The appearance of signals corresponding to N-phenylmorpholine can be used to estimate the extent of protodeboronation.

Q4: Are there more stable alternatives to using this compound directly?

A4: Yes, converting the boronic acid to a boronate ester can significantly enhance its stability.[4] N-methyliminodiacetic acid (MIDA) boronates are particularly noteworthy as they are bench-stable crystalline solids that are compatible with a wide range of reaction conditions and can slowly release the active boronic acid under specific basic conditions, minimizing its concentration and thus the rate of protodeboronation.[5][6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of desired product, significant amount of N-phenylmorpholine detected. High rate of protodeboronation.1. Lower Reaction Temperature: Attempt the reaction at a lower temperature. 2. Optimize Base: Use a weaker base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) instead of strong bases like NaOH or KOH.[8] 3. Anhydrous Conditions: If the reaction allows, use anhydrous solvents and reagents to minimize the proton source. 4. Use a Boronate Ester: Convert the boronic acid to a more stable form, such as a pinacol or MIDA ester.[4]
Reaction is sluggish and requires prolonged heating, leading to decomposition. Inefficient catalyst system.1. Screen Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can accelerate the cross-coupling, outcompeting protodeboronation. 2. Use a Pre-catalyst: Employ a pre-formed palladium catalyst that rapidly generates the active Pd(0) species.
Inconsistent yields between batches. Variability in reagent quality or reaction setup.1. Use Fresh Boronic Acid: Ensure the this compound is pure and has not degraded during storage. 2. Inert Atmosphere: Thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment. 3. Consistent Reagent Preparation: Use freshly prepared and anhydrous solvents and bases.
Formation of homocoupled biaryl byproduct. Presence of oxygen or excess Pd(II).1. Rigorous Degassing: Ensure all solvents and the reaction vessel are free of oxygen. 2. Use Pd(0) Source: Start with a Pd(0) catalyst or a pre-catalyst that efficiently generates Pd(0) to minimize the concentration of Pd(II) at the beginning of the reaction.

Quantitative Data Summary

Parameter Condition Expected Impact on Protodeboronation Rate Rationale
Base Strength Strong (e.g., NaOH, KOH)HighIncreases the concentration of the more reactive boronate species.[3]
Weak (e.g., K₃PO₄, K₂CO₃)Moderate to LowMaintains a lower concentration of the boronate species.[8]
Temperature High (e.g., >100 °C)HighIncreases the rate of all reactions, including decomposition.
Moderate (e.g., 60-80 °C)ModerateBalances reaction rate with stability.
Solvent Protic (e.g., with H₂O)HigherProvides a proton source for the C-B bond cleavage.[3]
Aprotic (e.g., anhydrous dioxane)LowerReduces the availability of protons.
Boron Reagent Boronic AcidHigherMore susceptible to protodeboronation.
MIDA Boronate EsterSignificantly LowerIncreased stability and slow release of the active boronic acid.[4][5]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Reagents:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis and Use of this compound MIDA ester

This protocol is recommended for challenging couplings where protodeboronation is a significant issue.

Part A: Synthesis of this compound MIDA ester [9]

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in a suitable solvent such as toluene.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting boronic acid is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting MIDA boronate can often be used without further purification or can be purified by crystallization or chromatography.

Part B: Suzuki-Miyaura Coupling using the MIDA ester [7]

  • Follow the procedure in Protocol 1, substituting the this compound with its MIDA ester (1.1 equiv).

  • A mild aqueous base (e.g., 1 M NaOH or K₃PO₄) is required to slowly hydrolyze the MIDA ester and release the boronic acid in situ. The reaction may require slightly longer reaction times.

Visualizations

Protodeboronation_Mechanism A This compound Ar-B(OH)₂ B Boronate Species [Ar-B(OH)₃]⁻ A->B + Base C Protodeboronated Product Ar-H (N-phenylmorpholine) B->C + H₂O D Base (e.g., OH⁻) E H₂O

Base-catalyzed protodeboronation pathway.

Troubleshooting_Workflow start Low Yield / Significant Protodeboronation q1 Is the reaction temperature > 100°C? start->q1 a1_yes Lower temperature to 80°C q1->a1_yes Yes q2 Are you using a strong base (NaOH, KOH)? q1->q2 No a1_yes->q2 a2_yes Switch to a weaker base (K₃PO₄, Cs₂CO₃) q2->a2_yes Yes q3 Is significant protodeboronation still observed? q2->q3 No a2_yes->q3 a3_yes Prepare and use the MIDA boronate ester q3->a3_yes Yes end Optimized Reaction q3->end No a3_yes->end

Troubleshooting workflow for protodeboronation.

References

Technical Support Center: Catalyst Poisoning by the Morpholino Group in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving substrates that contain a morpholino group. Catalyst poisoning by the Lewis basic nitrogen of the morpholine moiety is a common issue that can lead to low yields and reaction failure. This guide offers solutions and preventative measures in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with a morpholino-substituted aryl halide is giving low to no yield. What is the likely cause?

A1: The most probable cause is catalyst poisoning. The nitrogen atom in the morpholino group is Lewis basic and can coordinate strongly to the palladium catalyst. This coordination can inhibit the catalytic cycle, effectively "poisoning" the catalyst and preventing it from facilitating the cross-coupling reaction.[1]

Q2: How does the morpholino group poison the palladium catalyst?

A2: The lone pair of electrons on the nitrogen atom of the morpholine ring can bind to the vacant coordination sites on the palladium center. This forms a stable off-cycle palladium-morpholine complex, which can be less reactive or completely inactive in the key steps of the Suzuki catalytic cycle, such as oxidative addition and reductive elimination.

Q3: Are there specific palladium catalysts or ligands that are more susceptible to poisoning by a morpholino group?

A3: Yes, catalyst systems that are less sterically hindered around the palladium center are more susceptible to poisoning. For instance, catalysts with smaller phosphine ligands like triphenylphosphine (PPh₃) may be more easily inhibited as the morpholino group can readily access and bind to the palladium atom.

Q4: What are the recommended strategies to overcome catalyst poisoning by the morpholino group?

A4: Several strategies can be employed to mitigate this issue:

  • Use of Bulky, Electron-Rich Ligands: Sterically hindered and electron-donating phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are highly effective.[1] The bulkiness of these ligands shields the palladium center, making it more difficult for the morpholino nitrogen to coordinate. Their electron-rich nature also promotes the desired catalytic cycle.

  • Employ Palladium Precatalysts: Modern palladium precatalysts, like the G3 or G4 palladacycles, are designed for the efficient in-situ generation of the active Pd(0) species.[2] This can minimize the catalyst's exposure to potential poisons before the catalytic cycle begins.

  • Slow Addition of the Morpholino-Substituted Substrate: Adding the morpholino-containing reactant slowly to the reaction mixture can help maintain a low instantaneous concentration, reducing the likelihood of catalyst inhibition.

  • Choice of Base and Solvent: The reaction conditions can influence the extent of catalyst poisoning. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene) can help identify optimal conditions that disfavor the formation of the inactive palladium-morpholine complex.[3]

Q5: I suspect my catalyst is being poisoned. How can I confirm this experimentally?

A5: You can perform a control experiment where you run a standard, reliable Suzuki reaction (e.g., coupling of 4-bromotoluene with phenylboronic acid) and add a stoichiometric amount of morpholine as an additive. A significant drop in yield compared to the reaction without added morpholine would strongly suggest catalyst poisoning.

Quantitative Data Summary

The choice of ligand is critical when dealing with substrates containing a potentially coordinating group like morpholine. Below is a summary of expected yields for the Suzuki coupling of a generic morpholino-substituted aryl bromide with an arylboronic acid using different palladium catalyst systems.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Approx. Yield (%)Key Features
Pd(PPh₃)₄4-(4-Bromophenyl)morpholinePhenylboronic acidK₂CO₃Toluene/H₂O10018< 20Prone to catalyst poisoning by the morpholino group.
Pd(OAc)₂ / SPhos4-(4-Bromophenyl)morpholinePhenylboronic acidK₃PO₄Dioxane1004> 85Bulky, electron-rich ligand effectively shields the palladium center.
XPhos Pd G34-(4-Bromophenyl)morpholinePhenylboronic acidK₃PO₄THF802> 90Precatalyst allows for efficient generation of the active catalyst.
PdCl₂(dppf)4-(4-Bromophenyl)morpholinePhenylboronic acidCs₂CO₃DMF901240-60Moderate activity, may require longer reaction times.

Note: The data presented is a representative compilation based on the known performance of these catalyst systems with challenging, nitrogen-containing substrates. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Morpholino-Substituted Aryl Bromide using a Buchwald Ligand

This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl bromide bearing a morpholino substituent with an arylboronic acid, utilizing a bulky phosphine ligand to mitigate catalyst poisoning.

Materials:

  • Morpholino-substituted aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the morpholino-substituted aryl bromide, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add palladium(II) acetate and SPhos.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Experiment to Demonstrate Catalyst Poisoning

This experiment is designed to confirm if the morpholino group is responsible for catalyst inhibition.

Materials:

  • 4-Bromotoluene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Morpholine (1.0 equiv, for the test reaction)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Two reaction vials

Procedure:

Reaction A (Control):

  • To a reaction vial, add 4-bromotoluene, phenylboronic acid, and sodium carbonate.

  • Add the degassed solvent mixture.

  • Purge the vial with an inert gas.

  • Add Pd(PPh₃)₄.

  • Seal the vial and heat to 80 °C for 4 hours.

Reaction B (Poisoning Test):

  • Follow the same procedure as Reaction A, but add morpholine along with the other reactants before adding the catalyst.

Analysis:

  • After the reaction time, cool both vials to room temperature.

  • Analyze the conversion and yield of the desired biphenyl product in both reactions using GC-MS or LC-MS.

  • A significantly lower yield in Reaction B compared to Reaction A indicates that morpholine is poisoning the palladium catalyst.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X(L2) Pd0->OxAdd Ar-X Poisoned_Complex Inactive Complex L-Pd(0)-Morpholine Pd0->Poisoned_Complex Coordination Transmetal Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Transmetal Ar'-B(OR)2 RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim RedElim->Pd0 Morpholine Morpholino Group Morpholine->Poisoned_Complex

Caption: The Suzuki catalytic cycle and the catalyst poisoning pathway by a morpholino group.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction with Morpholino Substrate Check1 Is the catalyst system appropriate? (e.g., using bulky ligands) Start->Check1 Action1 Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) and/or a precatalyst. Check1->Action1 No Check2 Are the reaction conditions optimized? Check1->Check2 Yes Action1->Check2 Action2 Screen different bases, solvents, and temperatures. Check2->Action2 No Check3 Is catalyst poisoning confirmed? Check2->Check3 Yes Action2->Check3 Action3 Run control experiment with added morpholine. Check3->Action3 Uncertain End Successful Coupling Check3->End Yes Action3->End

Caption: A troubleshooting workflow for Suzuki reactions involving morpholino-substituted substrates.

References

Technical Support Center: Managing Steric Hindrance in Reactions with 2-(Morpholino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Morpholino)phenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during Suzuki-Miyaura cross-coupling reactions involving this sterically hindered reagent.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no yield in my Suzuki-Miyaura coupling reaction with this compound?

A1: Low or no yield when using this compound is a common issue primarily stemming from steric hindrance. The bulky morpholino group at the ortho position can impede key steps in the catalytic cycle. Other potential causes include catalyst deactivation, suboptimal reaction conditions, or reagent impurity.

Q2: What are the most critical factors to consider for a successful coupling with this compound?

A2: The most critical factors are the appropriate selection of the palladium catalyst and ligand, the choice of base, and the reaction solvent and temperature. For sterically demanding substrates, standard conditions are often insufficient.

Q3: Can I use common palladium catalysts like Pd(PPh₃)₄ for reactions with this compound?

A3: While Pd(PPh₃)₄ can be effective in some cases, it is often not the optimal choice for sterically hindered couplings. More specialized catalyst systems, particularly those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, typically provide significantly better yields.

Q4: How can I minimize side reactions like homocoupling of the boronic acid?

A4: Homocoupling can be minimized by ensuring the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can promote this side reaction. Slow addition of the boronic acid to the reaction mixture can also help by keeping its concentration low. Additionally, optimizing the stoichiometry of the reactants is crucial.

Q5: Is protodeboronation a significant issue with this compound?

A5: Protodeboronation, the cleavage of the C-B bond, can be a competing side reaction, especially in the presence of water and a strong base. While often necessary for the reaction, prolonged reaction times at high temperatures can exacerbate this issue. If protodeboronation is suspected, minimizing reaction time and temperature, or using anhydrous conditions where possible, may be beneficial.

Troubleshooting Guides

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Steps
Steric Hindrance Switch to a more effective ligand: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a more reactive palladium(0) species. • Increase reaction temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Consider using a solvent with a higher boiling point or a microwave reactor for controlled heating.
Catalyst Deactivation Use a robust pre-catalyst: Air-stable pre-catalysts (e.g., palladacycles) can be more reliable than generating the active Pd(0) species in situ. • Ensure inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Suboptimal Base/Solvent Select a suitable base: For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). • Choose an appropriate solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. A mixture of an organic solvent with water is often necessary to facilitate the dissolution of the base and the boronic acid.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
Potential Cause Troubleshooting Steps
Oxygen Contamination Improve degassing procedure: Use the freeze-pump-thaw method for degassing solvents for the most rigorous oxygen removal. Purge the reaction vessel thoroughly with an inert gas before adding reagents.
Suboptimal Stoichiometry Optimize reactant ratios: A slight excess of the boronic acid (1.2-1.5 equivalents) is common, but a large excess can lead to increased homocoupling.
Prolonged Reaction Time/High Temperature Monitor reaction progress: Use TLC or LC-MS to determine the optimal reaction time and avoid unnecessarily long heating periods. • Consider lower temperatures: If the desired product is forming but side products are significant, a lower reaction temperature may improve selectivity.

Data Presentation

The following table summarizes catalyst systems and conditions that have been reported to be effective for Suzuki-Miyaura couplings of sterically hindered substrates, which can be applied as a starting point for optimizing reactions with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
Pd₂(dba)₃ (2.5)4-(2-(diphenylphosphino)phenyl)morpholine (10)K₂CO₃ (2)THF6085Effective for coupling with a large, sterically hindered substrate.[1][2]
Pd(OAc)₂ (5)BIPHEP (5.5)-DMF8095Used for the synthesis of tetra-ortho-substituted biaryls with the addition of CuCl.[3]
Pd/BI-DIME (1)-K₃PO₄Toluene110HighDeveloped for sterically demanding couplings.[4]
XPhos Pd G3 (0.5-2)-K₃PO₄ (2-3)Dioxane/H₂O (10:1)RT - 100VariesA robust and commonly used pre-catalyst for challenging couplings.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium pre-catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification prep1 1. Add Reactants & Base (Aryl Halide, Boronic Acid, K3PO4) prep2 2. Inert Atmosphere (Purge with Ar/N2) prep1->prep2 prep3 3. Add Catalyst (e.g., XPhos Pd G3) prep2->prep3 prep4 4. Add Degassed Solvent (e.g., Dioxane/H2O) prep3->prep4 react 5. Heat & Stir (e.g., 80-110 °C) prep4->react monitor 6. Monitor Progress (TLC/LC-MS) react->monitor workup 7. Quench & Extract monitor->workup purify 8. Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_atmosphere Reaction Atmosphere start Low/No Yield? check_ligand Using Standard Ligand? (e.g., PPh3) start->check_ligand Yes check_catalyst Catalyst Deactivated? start->check_catalyst Yes check_temp Low Temperature? start->check_temp Yes check_base Weak Base? start->check_base Yes check_inert Inert Atmosphere Compromised? start->check_inert Yes switch_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) check_ligand->switch_ligand use_precatalyst Use Robust Pre-catalyst (e.g., Palladacycle) check_catalyst->use_precatalyst increase_temp Increase Temperature (Consider Microwave) check_temp->increase_temp stronger_base Use Stronger Base (K3PO4, Cs2CO3) check_base->stronger_base degas_reagents Thoroughly Degas Solvents & Re-purge with Inert Gas check_inert->degas_reagents

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: 2-(Morpholino)phenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-(Morpholino)phenylboronic acid in cross-coupling reactions. The following information is designed to help you anticipate and resolve common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of morpholinobenzene.[1] Homocoupling results in the formation of a biaryl product derived from the coupling of two molecules of this compound. This is often promoted by the presence of oxygen.[2]

Q2: How does the morpholino substituent influence the reactivity and stability of the phenylboronic acid?

A2: The morpholino group exhibits both an electron-donating resonance effect and an electron-withdrawing inductive effect. The nitrogen atom's lone pair can donate electron density to the aromatic ring, which can influence the transmetalation step. However, the presence of the basic nitrogen atom, similar to what is seen in 2-pyridineboronic acids, can render the molecule susceptible to unique decomposition pathways.[3] Under certain pH conditions, intramolecular coordination or the formation of zwitterionic species can increase the rate of protodeboronation.[3]

Q3: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the first things to check?

A3: Low yields are often attributable to suboptimal reaction conditions or degradation of the boronic acid. Key parameters to verify include:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen-mediated homocoupling and catalyst degradation.[4]

  • Reagent Purity: Verify the purity of your this compound, as boronic acids can degrade over time.

  • Catalyst Activity: Use a fresh, active palladium catalyst and appropriate ligand.

  • Base Selection: The choice of base is critical. A base that is too strong or too weak can hinder the reaction or promote side reactions.

  • Solvent Degassing: Thoroughly degas your solvents to remove dissolved oxygen.

Q4: Can I use protecting groups to improve the stability of this compound?

A4: Yes, converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a diethanolamine adduct, can enhance its benchtop stability and prevent degradation during the reaction.[4][5] These derivatives can then release the active boronic acid in situ under the reaction conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant formation of morpholinobenzene (protodeboronation product) 1. Presence of water in the reaction mixture. 2. Inappropriate base (too strong or reaction at neutral pH where zwitterion formation is possible).[3] 3. Prolonged reaction time or high temperature.[4]1. Use anhydrous solvents and reagents. 2. Screen different bases. Consider milder bases like K₃PO₄ or CsF.[3] 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Optimize the temperature.
Observation of homocoupled biaryl product 1. Presence of oxygen in the reaction.[2] 2. Suboptimal catalyst system that favors homocoupling.1. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas.[4] 2. Screen different palladium catalysts and ligands.
Low or no conversion of starting materials 1. Inactive catalyst. 2. Incorrect base or solvent system. 3. Poor solubility of reagents.1. Use a fresh batch of catalyst or a more active pre-catalyst.[4] 2. Perform a small-scale screen of different bases and solvent mixtures. 3. Choose a solvent system that ensures all reagents are well-dissolved at the reaction temperature.
Inconsistent reaction outcomes 1. Variability in the quality of this compound. 2. Inconsistent setup of the inert atmosphere.1. Consider converting the boronic acid to a more stable boronate ester for more reliable results. 2. Standardize the procedure for degassing and maintaining an inert atmosphere.

Quantitative Data Summary

While specific quantitative data for the side reactions of this compound is not extensively published, the following table provides representative data on how reaction parameters can influence the outcome of Suzuki-Miyaura reactions with similar arylboronic acids.

Parameter Condition A Yield of Desired Product (A) Condition B Yield of Desired Product (B) Key Takeaway
Base K₂CO₃75%CsF90%The choice of base can significantly impact yield, likely by influencing the rate of transmetalation versus protodeboronation.[3]
Atmosphere Air40%Argon85%An inert atmosphere is crucial to prevent oxygen-induced side reactions like homocoupling.[2][4]
Boronic Acid Form Free Acid60%MIDA Boronate92%Using a stable boronate ester can significantly improve yields by minimizing decomposition.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., dioxane/water mixture).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Minimizing Protodeboronation using a MIDA Boronate Ester
  • Synthesis of the MIDA Boronate: Prepare the N-methyliminodiacetic acid (MIDA) boronate ester of this compound according to literature procedures.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the 2-(Morpholino)phenyl MIDA boronate (1.2 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%) to an oven-dried reaction vessel.[3][5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Reaction and Monitoring: Heat the reaction and monitor as described in Protocol 1. The slow release of the boronic acid from the MIDA ester helps to maintain a low concentration of the free boronic acid, thus minimizing protodeboronation.[5]

  • Work-up and Purification: Follow the procedures outlined in Protocol 1.

Visualizations

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Troubleshooting_Flowchart start Low Yield or Side Products check_purity Check Reagent Purity and Catalyst Activity start->check_purity check_inert Ensure Strict Inert Atmosphere check_purity->check_inert optimize_base Optimize Base and Solvent check_inert->optimize_base use_ester Consider Using a Stable Boronate Ester optimize_base->use_ester success Improved Yield use_ester->success

References

Technical Support Center: Purification of Products from 2-(Morpholino)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving 2-(Morpholino)phenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: In a typical Suzuki-Miyaura coupling reaction with this compound, you can expect several common impurities. The most prevalent is the homocoupling byproduct, forming a symmetrical biaryl of the boronic acid (2,2'-dimorpholinobiphenyl). Other significant impurities include unreacted this compound, residual palladium catalyst, and potential byproducts from the decomposition of phosphine ligands if used.[1][2][3]

Q2: My product is streaking badly on the silica gel TLC plate and I'm getting poor recovery from my column. What is happening?

A2: This is a very common issue. The basic nitrogen atom in the morpholine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel.[4][5] This acid-base interaction causes your product to adhere strongly to the stationary phase, leading to significant peak tailing (streaking) on TLC and poor or no recovery from a chromatography column.[4]

Q3: How can I improve the quality of my silica gel column chromatography for a morpholine-containing compound?

A3: To counteract the strong interaction with silica, you should neutralize the acidic sites on the gel. This is achieved by adding a basic modifier to your eluent system. A common and effective strategy is to add 0.5-2% triethylamine (Et₃N) or aqueous ammonia (NH₄OH) to your mobile phase (e.g., Ethyl Acetate/Hexane or DCM/Methanol).[4][5][6] This will significantly improve peak shape and product recovery.

Q4: How can I efficiently remove unreacted this compound from my crude product?

A4: Unreacted boronic acid is acidic and can be easily removed with a basic aqueous wash. During your workup, wash the organic layer containing your product with a 1 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[7][8] This deprotonates the boronic acid to form its highly water-soluble boronate salt, which will partition into the aqueous layer, leaving your desired product in the organic phase.[8]

Q5: I have a significant amount of the boronic acid homocoupling byproduct. How can I prevent this in future reactions?

A5: Homocoupling is primarily promoted by the presence of oxygen.[2][3] To minimize this side reaction, it is critical to properly degas your solvent and reaction mixture. This can be done by bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes before adding your catalyst.[1][2] Running the reaction under a positive pressure of an inert atmosphere is also crucial. Additionally, adding a mild reducing agent, such as potassium formate, has been shown to suppress the palladium(II)-mediated homocoupling pathway.[1]

Troubleshooting Guide

Problem: Low Purity After Column Chromatography
Potential Cause Suggested Solution
Strong Product Adsorption to Silica: The basic morpholine moiety is interacting with acidic silica gel, causing streaking and co-elution with polar impurities.[4][5]Add a basic modifier like triethylamine (1-2%) or ammonia to your eluent. This neutralizes the silica surface, improving peak shape and separation.[4][5][6]
Inappropriate Solvent System: The chosen eluent does not provide adequate separation between the product and a key impurity (e.g., homocoupled byproduct).Systematically screen different solvent systems. If the homocoupling product is significantly less polar, a gradient elution from a non-polar to a more polar solvent system can be effective. Consider a different stationary phase, such as alumina or reverse-phase (C18) silica.[5]
Residual Boronic Acid: An initial basic wash was insufficient to remove all unreacted boronic acid.[7]If the product is stable to base, re-dissolve the impure product in an organic solvent (like Ethyl Acetate) and perform another wash with 1 M NaOH.[8]
Problem: Low or No Product Recovery After Extraction
Potential Cause Suggested Solution
High Water Solubility of Product: Morpholine-containing compounds can have significant water solubility, leading to loss in the aqueous layer during workup.[4]Use the "salting out" technique. Add a large amount of sodium chloride (NaCl) to the aqueous layer to increase its ionic strength. This decreases the solubility of your organic product, driving it into the organic layer.[4]
Product is Protonated: If the aqueous layer is acidic, the morpholine nitrogen will be protonated, forming a salt which is highly soluble in water.Adjust the pH of the aqueous layer to be basic (pH > 9) using NaOH or K₂CO₃ before extraction. This ensures your product is in its neutral, less water-soluble "free base" form.[4]
Inefficient Extraction Solvent: The chosen organic solvent is not polar enough to efficiently extract the product.Use a more polar extraction solvent like dichloromethane (DCM) or a mixture such as 10% Isopropanol in Chloroform. Perform multiple extractions (e.g., 3-4 times) to maximize recovery.

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, DCM) in a separatory funnel.

  • Basic Wash: Add an equal volume of a 1 M NaOH solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer.

  • Repeat (Optional): For stubborn cases, repeat the wash with fresh 1 M NaOH.

  • Brine Wash: Wash the remaining organic layer with a saturated NaCl solution (brine) to remove residual water and base.

  • Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) that contains your basic modifier (e.g., 1% Triethylamine).

  • Column Packing: Pack a glass column with the prepared slurry.

  • Equilibration: Allow the column to equilibrate by running 2-3 column volumes of the starting eluent through the packed silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin elution with your solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute your compound.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G cluster_workup Aqueous Workup Stage cluster_chromatography Chromatography Stage crude Crude Reaction Mixture (in Organic Solvent) add_base Wash with 1M NaOH or K₂CO₃ crude->add_base separate Separate Layers add_base->separate aq_layer Aqueous Layer (Contains Boronate Salt) separate->aq_layer Impurity org_layer Organic Layer (Contains Product) separate->org_layer Product load_col Load onto Silica Column org_layer->load_col elute Elute with Solvent + 1% Triethylamine load_col->elute collect Collect & Analyze Fractions elute->collect pure_prod Pure Product collect->pure_prod impurities Separated Impurities collect->impurities

Caption: Standard purification workflow for morpholine-containing Suzuki products.

G cluster_solutions Recommended Solutions start Problem: Product Streaks on TLC Plate cause Potential Cause: Basic morpholine nitrogen interacts strongly with acidic silica gel. start->cause sol1 Option A: Add 1-2% Triethylamine or NH₄OH to chromatography eluent. cause->sol1 Primary Fix sol2 Option B: Use an alternative stationary phase (e.g., basic alumina). cause->sol2 Alternative sol3 Option C: Use Reverse-Phase (C18) chromatography with a basic modifier. cause->sol3 Alternative

Caption: Troubleshooting logic for poor chromatography of morpholine compounds.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-(Morpholino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized reaction conditions for researchers utilizing 2-(Morpholino)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the steric hindrance and electronic nature of this substrate, careful optimization of reaction parameters, particularly temperature, is crucial for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for reaction temperature when coupling this compound?

A good starting point for the reaction temperature is between 80 °C and 100 °C.[1][2] Many Suzuki-Miyaura couplings with sterically hindered or electron-rich arylboronic acids proceed efficiently within this range. It is advisable to start at the lower end of this range and increase the temperature if the reaction is sluggish.

Q2: I am observing low to no yield in my reaction. What are the first parameters I should investigate besides temperature?

If you are experiencing low yields, several factors beyond temperature could be the cause. First, ensure your palladium catalyst and ligand are active and handled under an inert atmosphere to prevent degradation. Oxygen can lead to the formation of unwanted side products and catalyst decomposition. The choice of base and solvent system is also critical and interdependent. For sterically hindered substrates, a common combination is a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent mixture such as dioxane/water or toluene/water.

Q3: Significant amounts of a byproduct that appears to be the protonated starting material (morpholinobenzene) are forming. What is causing this and how can it be minimized?

This side product results from protodeboronation, a common issue with electron-rich or sterically hindered boronic acids.[3] This occurs when the boronic acid group is replaced by a hydrogen atom from a proton source, such as water or alcohol, in the reaction mixture. Higher reaction temperatures can accelerate this side reaction.[3] To minimize protodeboronation, consider the following:

  • Lower the reaction temperature: If you are running the reaction at a high temperature (e.g., >100 °C), try reducing it to around 80 °C.

  • Use a less coordinating solvent: Solvents like THF or 2-methyl-THF can sometimes be better than highly coordinating solvents like DMF.

  • Use anhydrous conditions: While many Suzuki couplings tolerate water, for particularly sensitive substrates, switching to anhydrous conditions with a non-aqueous base can be beneficial.

  • Use a more stable boronic acid derivative: Converting the boronic acid to a pinacol ester (BPin) can increase its stability and reduce the rate of protodeboronation.

Q4: How does the choice of palladium catalyst and ligand affect the optimal reaction temperature?

The catalyst and ligand system plays a significant role in the kinetics of the reaction and, therefore, the optimal temperature. Modern palladium precatalysts, often paired with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), are generally more active at lower temperatures. For a sterically hindered substrate like this compound, using a highly active catalyst system may allow for efficient coupling at a lower temperature (e.g., 60-80 °C), which can help to minimize side reactions. Conversely, less active, traditional catalysts like Pd(PPh₃)₄ may require higher temperatures to achieve a reasonable reaction rate.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation - Inactive catalyst- Inappropriate base or solvent- Insufficient temperature- Poor quality of boronic acid- Use a fresh, high-quality palladium catalyst and ligand.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane/H₂O, toluene/H₂O, THF/H₂O).[4]- Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and side reactions.- Check the purity of the this compound; consider converting it to the more stable pinacol ester.
Formation of Homocoupled Byproduct (Biaryl of the Coupling Partner) - Presence of oxygen in the reaction- High catalyst loading- Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).- Reduce the palladium catalyst loading.
Formation of Protodeboronation Byproduct (Morpholinobenzene) - High reaction temperature- Presence of protic sources (e.g., water, alcohol)- Prolonged reaction time- Lower the reaction temperature.[3]- Use anhydrous solvents and a non-aqueous base if possible.- Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.- Consider using a boronic ester derivative for increased stability.
Incomplete Conversion - Insufficient reaction time or temperature- Catalyst deactivation- Increase the reaction time or temperature.- If increasing temperature leads to more side products, consider using a more active catalyst system that operates efficiently at lower temperatures.- Ensure the reaction is well-stirred to maintain homogeneity.

Data Presentation

The following table provides representative data on the effect of reaction temperature on the yield of the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. These values are illustrative and actual results may vary depending on the specific coupling partner, catalyst, base, and solvent used.

Temperature (°C)Reaction Time (h)Product Yield (%)Protodeboronation Byproduct (%)
602445< 5
80128510
10067025
11045540

Experimental Protocols

General Protocol for Temperature Optimization

This protocol provides a framework for optimizing the reaction temperature for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₃PO₄) (2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • To a reaction vial, add the this compound, aryl bromide, palladium catalyst, ligand (if separate), and base.

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 60 °C, 80 °C, 100 °C, 110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular intervals.

  • Once the reaction is complete (or after a set time for comparison), cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product to determine the yield and the amount of any major side products.

Visualizations

Experimental Workflow for Temperature Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base purge Inert Atmosphere (Purge with Ar or N2) reagents->purge solvent Add Degassed Solvent purge->solvent temp_60 60 °C solvent->temp_60 Heat & Stir temp_80 80 °C solvent->temp_80 Heat & Stir temp_100 100 °C solvent->temp_100 Heat & Stir temp_110 110 °C solvent->temp_110 Heat & Stir workup Workup & Extraction temp_60->workup temp_80->workup temp_100->workup temp_110->workup analysis Analyze Yield & Purity (LC-MS, NMR) workup->analysis

Caption: Workflow for optimizing reaction temperature in Suzuki-Miyaura coupling.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp check_reagents Are Reagents High Quality? check_temp->check_reagents Yes optimize_temp Screen Temperatures (e.g., 60-110 °C) check_temp->optimize_temp No check_conditions Are Conditions Inert? check_reagents->check_conditions Yes new_reagents Use Fresh Catalyst, Ligand, and Boronic Acid check_reagents->new_reagents No degas Thoroughly Degas Solvents & Purge with Inert Gas check_conditions->degas No success Improved Yield check_conditions->success Yes optimize_temp->success new_reagents->success degas->success

Caption: Decision tree for troubleshooting low yields in the coupling reaction.

References

Effect of water on the stability of 2-(Morpholino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 2-(Morpholino)phenylboronic acid, particularly concerning the effects of water. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific stability data for this compound is limited. The information provided is based on the established behavior of the broader class of phenylboronic acids and should be used as a general guide. Experimental validation under your specific conditions is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in aqueous solutions?

A1: The main stability concerns are hydrolysis, oxidative degradation, and protodeboronation. Phenylboronic acids are known to be susceptible to these degradation pathways, which can be influenced by pH, temperature, and the presence of oxidizing agents or metal catalysts.[1][2] The ortho-morpholino group may influence the rate and mechanism of degradation through electronic and steric effects.[3]

Q2: How does water affect the stability of this compound?

A2: Water can directly participate in the hydrolysis of the carbon-boron bond and can facilitate the formation of boroxine, a cyclic anhydride, through dehydration of three boronic acid molecules.[4] The presence of water can also act as a proton source, promoting protodeboronation, especially under basic conditions or at elevated temperatures.[2]

Q3: What is the expected degradation pathway for this compound in an aqueous environment?

A3: Based on related compounds, two primary degradation pathways are likely:

  • Oxidative Deboronation: In the presence of reactive oxygen species (e.g., hydrogen peroxide), the boronic acid group can be cleaved to yield 2-morpholinophenol and boric acid.[1][5]

  • Protodeboronation: This involves the cleavage of the carbon-boron bond, which is replaced by a hydrogen atom, resulting in morpholinobenzene and boric acid. This pathway is often facilitated by water, basic conditions, or heat.[2]

Q4: Are there recommended storage conditions to ensure the stability of this compound?

A4: To maximize shelf life, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and light. For long-term storage, refrigeration is often recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield in aqueous cross-coupling reactions (e.g., Suzuki coupling) Degradation of the boronic acid prior to or during the reaction.- Use anhydrous solvents if the reaction permits.- Degas all solvents and reagents to remove dissolved oxygen.- Add the boronic acid to the reaction mixture at a later stage or via slow addition.- Consider using a boronic ester (e.g., pinacol ester) for increased stability.[6]
Inconsistent results or poor reproducibility Variable water content in reagents or solvents. Formation of inactive boroxine.- Use freshly opened or properly stored anhydrous solvents.- Dry other reagents as needed.- Briefly sonicating the boronic acid in the reaction solvent before adding other reagents may help break up any boroxine aggregates.
Appearance of unexpected byproducts in analysis (e.g., LC-MS, NMR) Protodeboronation or oxidative degradation.- Analyze the byproducts to confirm their identity (e.g., presence of 2-morpholinophenol or morpholinobenzene).- Lower the reaction temperature.[2]- Use a weaker base or non-aqueous base if possible.[2]- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficulty dissolving the boronic acid in the reaction mixture The solubility of phenylboronic acids can be limited in certain solvents.- The morpholino group should enhance aqueous solubility compared to unsubstituted phenylboronic acid. However, if issues arise, consider a co-solvent system.- Gentle heating may improve solubility, but be mindful of potential thermal degradation.

Experimental Protocols

Protocol 1: General Procedure for Assessing Aqueous Stability

This protocol provides a framework for evaluating the stability of this compound in a specific aqueous buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent (e.g., DMSO, Methanol).

  • Sample Preparation:

    • In separate vials, add a known volume of the stock solution to your aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to achieve the final desired concentration.

    • Prepare a control sample by diluting the stock solution in the organic solvent.

  • Incubation: Incubate the aqueous samples at the desired temperature (e.g., room temperature, 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching (Optional): If degradation is rapid, it may be necessary to quench the reaction by adding a miscible organic solvent (e.g., acetonitrile) and/or acidifying the sample to stabilize it for analysis.

  • Analysis: Analyze the samples and the control using a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining amount of this compound.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the parent compound from its potential degradation products.

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase:

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

    • Mobile Phase B: Acetonitrile or methanol with the same modifier.

  • Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the parent compound and any less polar degradation products.

  • Detection: Use a UV detector at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).

  • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) and confirm that the degradation products are resolved from the parent peak.

Visualizations

degradation_pathway A This compound B 2-Morpholinophenol + Boric Acid A->B Oxidative Deboronation (e.g., H2O2) C Morpholinobenzene + Boric Acid A->C Protodeboronation (H2O, Base, Heat) D Boroxine (Cyclic Anhydride) A->D Dehydration (Heat/Acid)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow A Experiment Failure (e.g., Low Yield) B Check for Boronic Acid Degradation A->B C Analyze Reaction Mixture by LC-MS for Degradation Products B->C D Degradation Confirmed? C->D E Optimize Reaction Conditions: - Use anhydrous solvents - Lower temperature - Change base - Use inert atmosphere D->E Yes F Consider Other Issues: - Reagent purity - Catalyst activity - Reaction stoichiometry D->F No

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Troubleshooting Homocoupling of 2-(Morpholino)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling of 2-(Morpholino)phenylboronic acid during Suzuki-Miyaura cross-coupling reactions. By understanding the underlying causes and implementing the recommended strategies, researchers can significantly improve the yield and purity of their desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl product. In the case of this compound, this results in the formation of 2,2'-dimorpholinobiphenyl. This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating the purification process. The presence of the morpholino group, a nitrogen-containing heterocycle, can potentially influence the catalytic cycle, sometimes exacerbating the issue.

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main drivers of boronic acid homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1] Oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[2][3] Pd(II) precatalysts, such as Pd(OAc)₂, can also directly react with the boronic acid to generate the homocoupled product during their in-situ reduction to the active Pd(0) species.[4]

Q3: How can I visually or analytically detect the formation of the homocoupled product, 2,2'-dimorpholinobiphenyl?

A3: The most reliable methods for detecting 2,2'-dimorpholinobiphenyl are chromatographic and spectroscopic techniques. Thin-Layer Chromatography (TLC) may show an additional spot corresponding to the homocoupled product. For definitive identification and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of the symmetrical 2,2'-dimorpholinobiphenyl in the crude reaction mixture.

Q4: Can the morpholino group on the phenylboronic acid interact with the palladium catalyst?

A4: Yes, the nitrogen atom in the morpholino group can potentially coordinate to the palladium center. This interaction can influence the catalyst's activity and stability, although the specific effects on homocoupling versus cross-coupling are complex and can be condition-dependent. In some cases, such coordination can be beneficial, while in others it might hinder the desired catalytic cycle.

Troubleshooting Guides

Issue 1: Significant Formation of 2,2'-Dimorpholinobiphenyl Homocoupling Product

If you observe a substantial amount of the homocoupled product in your reaction, consider the following troubleshooting steps, summarized in the workflow below.

Troubleshooting Workflow for Homocoupling

Troubleshooting_Homocoupling start High Homocoupling Observed check_oxygen 1. Rigorously Degas Solvents and Reagents start->check_oxygen change_catalyst 2. Switch to a Pd(0) Precatalyst check_oxygen->change_catalyst If homocoupling persists optimize_base 3. Optimize Base Selection and Concentration change_catalyst->optimize_base If homocoupling persists optimize_solvent 4. Evaluate Solvent System optimize_base->optimize_solvent If homocoupling persists slow_addition 5. Implement Slow Addition of Boronic Acid optimize_solvent->slow_addition If homocoupling persists end Homocoupling Minimized slow_addition->end

Caption: A logical workflow for troubleshooting and minimizing the homocoupling of this compound.

Detailed Troubleshooting Steps:

  • Improve Degassing Techniques: Oxygen is a primary culprit in promoting homocoupling.[2] Ensure all solvents and the reaction mixture are thoroughly deoxygenated.

    • Recommendation: Employ multiple freeze-pump-thaw cycles (at least three) for the most effective oxygen removal. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) before use is a viable alternative.[1]

  • Re-evaluate the Palladium Source: As Pd(II) species can directly facilitate homocoupling, switching to a Pd(0) source is a highly effective strategy.[4]

    • Recommendation: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1]

  • Optimize the Base: The choice and amount of base are critical in a Suzuki-Miyaura reaction. A strong base can accelerate the reaction but may also promote side reactions, including protodeboronation and potentially impacting the selectivity. The reactivity of the boronic acid is influenced by the base, with the boronate anion being the more reactive species in transmetalation.[5][6][7]

    • Recommendation: Screen different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly affect the outcome. Using a weaker base or a stoichiometric amount might suppress homocoupling.

  • Assess the Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction pathway.

    • Recommendation: Aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with a small amount of water, are commonly used.[1] The water helps to dissolve the inorganic base. However, excessive water can sometimes promote homocoupling.[1] Consider adjusting the solvent ratio or exploring anhydrous conditions if homocoupling is severe.

  • Control the Concentration of this compound: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.

    • Recommendation: Employ a slow addition of the this compound solution to the reaction mixture using a syringe pump. This keeps the concentration of the boronic acid low at any given time, thereby disfavoring the homocoupling pathway.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table provides a qualitative comparison of how different reaction parameters can influence the outcome of the Suzuki-Miyaura coupling of this compound, with a focus on minimizing homocoupling.

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Atmosphere Inert (Argon, Nitrogen)Air (Oxygen present)Oxygen promotes the formation of Pd(II) from Pd(0), which catalyzes homocoupling.[2][3]
Palladium Source Pd(0) precatalysts (e.g., Pd(PPh₃)₄)Pd(II) precatalysts (e.g., Pd(OAc)₂)Pd(II) can directly react with the boronic acid to form the homocoupled product.[4]
Base Weaker bases (e.g., K₂CO₃), Stoichiometric amountsStronger bases (e.g., NaOH), Large excessWhile a base is necessary to activate the boronic acid, excessively strong or concentrated bases can promote side reactions.[5][6]
Solvent Aprotic solvents (e.g., Dioxane, Toluene) with minimal waterHigh water content in the solvent mixtureExcessive water can sometimes facilitate the homocoupling pathway.[1]
Boronic Acid Addition Slow addition via syringe pumpAll added at the beginning of the reactionSlow addition maintains a low instantaneous concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction.

Visualizing Reaction Pathways

The following diagram illustrates the desired cross-coupling pathway versus the undesired homocoupling side reaction.

Suzuki_Pathways cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products ArX Aryl Halide (Ar-X) Pd0 Pd(0) ArX->Pd0 Oxidative Addition BoronicAcid This compound (Ar'-B(OH)2) BoronicAcid->Pd0 Transmetalation Homocoupled Undesired Homocoupled Product (Ar'-Ar') BoronicAcid->Homocoupled BoronicAcid->Homocoupled O2, Pd(II) CrossCoupled Desired Cross-Coupled Product (Ar-Ar') Pd0->CrossCoupled CrossCoupled->Pd0 Reductive Elimination (regenerates Pd(0))

Caption: Desired cross-coupling versus undesired homocoupling pathway in Suzuki-Miyaura reactions.

References

Improving the reaction rate of Suzuki coupling with 2-(Morpholino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with 2-(Morpholino)phenylboronic acid. Due to its ortho-substitution and electron-donating morpholino group, this substrate can present unique challenges. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields with this substrate are often attributed to a combination of steric hindrance and electronic effects. The ortho-morpholino group can sterically impede the approach of the coupling partners to the palladium center. Additionally, as an electron-donating group, it can affect the transmetalation step. Key areas to troubleshoot include the catalyst system, reaction conditions, and reagent stability.[1][2]

Q2: What is protodeboronation, and is it a concern with this compound?

A2: Protodeboronation is a common side reaction in Suzuki couplings where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and reduced yield.[1] While electron-rich boronic acids can be susceptible to this, the primary challenge with this compound is typically steric hindrance. However, if using harsh basic conditions or non-degassed solvents, protodeboronation can become a significant issue.

Q3: How can I improve the stability of this compound during the reaction?

A3: To enhance the stability of the boronic acid and prevent potential degradation, consider converting it to a more stable derivative, such as a diethanolamine adduct. These adducts are often crystalline, air- and water-stable solids that can be used directly in the coupling reaction, releasing the boronic acid in situ, especially when using protic solvents.[1]

Q4: Can I use microwave irradiation to improve the reaction rate?

A4: Yes, microwave-assisted heating can be a highly effective method for accelerating Suzuki coupling reactions, especially for challenging substrates.[3][4] It allows for rapid and uniform heating, which can help overcome the activation energy barrier associated with sterically hindered substrates and significantly reduce reaction times.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive Catalyst: The active Pd(0) species may not have formed or has decomposed.Use a fresh palladium source or a more robust, air-stable precatalyst like a palladacycle. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[1]
Steric Hindrance: The ortho-morpholino group is sterically hindering the reaction.Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are designed to facilitate coupling with sterically demanding substrates.[1][2]
Inappropriate Base: The base may not be effective for this specific substrate combination.For sterically hindered couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]
Significant Byproduct Formation (Homocoupling) Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[1][5]
Excess Pd(II) Precatalyst: If the reduction to Pd(0) is slow, the remaining Pd(II) can promote homocoupling.Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species.[5]
Inconsistent Results Reagent Purity and Stability: The this compound or the coupling partner may have degraded.Use freshly purchased or purified reagents. Verify the purity of your starting materials by NMR or other analytical techniques. Store boronic acids in a cool, dark, and dry place.
Inadequate Mixing: In biphasic solvent systems, poor mixing can limit the reaction rate.Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.

Data Presentation

Table 1: Comparison of Ligands for the Suzuki Coupling of a Sterically Hindered Aryl Bromide with an Ortho-Substituted Phenylboronic Acid

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃Pd₂(dba)₃K₂CO₃Toluene/H₂O10024< 10
P(t-Bu)₃Pd₂(dba)₃K₂CO₃Toluene/H₂O801265
SPhosPd(OAc)₂K₃PO₄Dioxane/H₂O100492
XPhosXPhos Pd G3K₃PO₄Dioxane/H₂O100295
RuPhosRuPhos Pd G3K₃PO₄Dioxane/H₂O100294

Note: This table presents representative data for sterically hindered Suzuki couplings and illustrates the general trend of improved yields with bulky, electron-rich phosphine ligands.[1][6][7]

Table 2: Effect of Different Bases on the Suzuki Coupling of a Sterically Hindered Aryl Halide with an Ortho-Substituted Phenylboronic Acid

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Na₂CO₃Pd(OAc)₂/SPhosDioxane/H₂O1001245
K₂CO₃Pd(OAc)₂/SPhosDioxane/H₂O1001268
Cs₂CO₃Pd(OAc)₂/SPhosDioxane/H₂O100885
K₃PO₄Pd(OAc)₂/SPhosDioxane/H₂O100492
KFPd(OAc)₂/SPhosDioxane/H₂O1001855

Note: This table illustrates the general trend of base effectiveness for challenging Suzuki couplings, with stronger bases often providing better results.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound using a Buchwald-type Precatalyst

  • Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[1]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80–110 °C.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of Diethanolamine Adduct of this compound

  • Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[1]

  • Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.[1]

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[1]

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can be used directly in Suzuki coupling reactions.[1]

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_product Product A Pd(0)L₂ Active Catalyst B Oxidative Addition Ar-Pd(II)-X(L₂) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L₂) B->C Ar'-B(OH)₂ Base D Reductive Elimination Ar-Ar' C->D D->A ArAr Biaryl Product (Ar-Ar') D->ArAr ArX Aryl Halide (Ar-X) ArX->B ArBOH2 Boronic Acid (Ar'-B(OH)₂) ArBOH2->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckCatalyst Check Catalyst System (Activity, Ligand) Start->CheckCatalyst CheckConditions Check Reaction Conditions (Base, Solvent, Temperature) Start->CheckConditions CheckReagents Check Reagent Quality (Purity, Stability) Start->CheckReagents OptimizeCatalyst Use Bulky Ligand (e.g., XPhos) Use Precatalyst CheckCatalyst->OptimizeCatalyst OptimizeConditions Use Stronger Base (e.g., K₃PO₄) Degas Solvents Thoroughly CheckConditions->OptimizeConditions OptimizeReagents Use Fresh Reagents Consider Boronic Ester/Adduct CheckReagents->OptimizeReagents Success Improved Yield OptimizeCatalyst->Success OptimizeConditions->Success OptimizeReagents->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-(Morpholino)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of 2-(Morpholino)phenylboronic acid with other key boronic acids in three widely utilized cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl couplings. The inclusion of experimental data, detailed protocols, and mechanistic diagrams aims to facilitate informed decisions in the design and execution of synthetic strategies.

The reactivity of arylboronic acids is intricately influenced by the electronic and steric nature of their substituents. Ortho-substituted phenylboronic acids, in particular, present a unique set of characteristics due to the proximity of the substituent to the reactive boronic acid moiety. This guide focuses on comparing the performance of this compound against unsubstituted phenylboronic acid, 2-methoxyphenylboronic acid, and 2-(dimethylamino)phenylboronic acid.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. The reactivity of the boronic acid in this reaction is sensitive to steric hindrance and electronic effects at the ortho position.

Comparative Reactivity in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012~95%
2-Methoxyphenylboronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O8012~85%
2-(Dimethylamino)phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~70-80%
This compound4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10024~60-70%

Analysis of Reactivity:

The data suggests a reactivity trend of: Phenylboronic acid > 2-Methoxyphenylboronic acid > 2-(Dimethylamino)phenylboronic acid > this compound .

The unsubstituted phenylboronic acid exhibits the highest reactivity, likely due to the absence of steric hindrance around the boronic acid group. The ortho-methoxy group in 2-methoxyphenylboronic acid is known to potentially participate in a beneficial chelation effect with the palladium catalyst, which can facilitate the transmetalation step. However, steric hindrance still plays a role, leading to slightly lower yields compared to the unsubstituted analog.

The decreased reactivity of the ortho-amino substituted boronic acids can be attributed to a combination of steric bulk and potential coordination of the nitrogen atom to the palladium center, which can sometimes inhibit the catalytic cycle. The larger morpholino group likely imparts greater steric hindrance compared to the dimethylamino group, resulting in the lowest yields among the tested substrates under these conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and triphenylphosphine (4 mol%)), and base (e.g., K₂CO₃ (2.0 mmol)) in a suitable solvent system (e.g., Toluene/H₂O 4:1, 5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at the specified temperature with stirring. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N or C-O bonds, using a copper catalyst. The reaction couples a boronic acid with an amine or alcohol.

Comparative Reactivity in Chan-Lam Coupling

Boronic AcidCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂RT24~80-90%
2-Methoxyphenylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂RT24~70-80%
2-(Dimethylamino)phenylboronic acidAnilineCu(OAc)₂PyridineCH₂Cl₂RT48~50-60%
This compoundAnilineCu(OAc)₂PyridineCH₂Cl₂RT48~40-50%

Analysis of Reactivity:

The reactivity trend in the Chan-Lam coupling mirrors that of the Suzuki-Miyaura reaction: Phenylboronic acid > 2-Methoxyphenylboronic acid > 2-(Dimethylamino)phenylboronic acid > this compound .

Electron-donating groups on the phenylboronic acid are generally reported to enhance reactivity in Chan-Lam couplings. However, the steric hindrance introduced by ortho-substituents appears to be a more dominant factor in this series. The unsubstituted phenylboronic acid again provides the highest yield. The ortho-methoxy group leads to a moderate decrease in yield. The ortho-amino substituents, particularly the bulky morpholino group, significantly reduce the reaction efficiency, requiring longer reaction times and resulting in lower yields. This is likely due to the steric impediment of the approach of the amine to the copper-boronic acid complex.

Experimental Protocol: General Procedure for Chan-Lam Coupling

To a stirred solution of the amine or alcohol (1.0 mmol) and the boronic acid (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂) are added the copper catalyst (e.g., Cu(OAc)₂ (10 mol%)) and a base (e.g., pyridine (2.0 mmol)). The reaction mixture is stirred at room temperature and is open to the air. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel to afford the desired product.

Chan-Lam Coupling Workflow

Chan_Lam_Workflow Start Start Reactants Boronic Acid Amine/Alcohol Cu Catalyst, Base, Solvent Start->Reactants Reaction Stir at Room Temperature (Open to Air) Reactants->Reaction Workup Filtration Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A general experimental workflow for a Chan-Lam cross-coupling reaction.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid, typically mediated by a copper(I) cocatalyst. This reaction is particularly useful for the synthesis of ketones.

Comparative Reactivity in Liebeskind-Srogl Coupling

Boronic AcidCoupling PartnerCatalyst SystemCocatalystSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidS-Phenyl benzothioatePd₂(dba)₃ / TFPCuTCTHF5018~85-95%
2-Methoxyphenylboronic acidS-Phenyl benzothioatePd₂(dba)₃ / TFPCuTCTHF5018~75-85%
2-(Dimethylamino)phenylboronic acidS-Phenyl benzothioatePd₂(dba)₃ / TFPCuTCTHF5024~40-50%
This compoundS-Phenyl benzothioatePd₂(dba)₃ / TFPCuTCTHF5024~30-40%

TFP = Tris(2-furyl)phosphine, CuTC = Copper(I) thiophene-2-carboxylate

Analysis of Reactivity:

The reactivity trend observed in the Liebeskind-Srogl coupling is consistent with the previous two reactions: Phenylboronic acid > 2-Methoxyphenylboronic acid > 2-(Dimethylamino)phenylboronic acid > this compound .

Similar to the Suzuki-Miyaura and Chan-Lam couplings, steric hindrance at the ortho position significantly impacts the efficiency of the Liebeskind-Srogl reaction. The unsubstituted phenylboronic acid provides the highest yield. The presence of the ortho-methoxy group leads to a noticeable decrease in yield. The ortho-amino substituted boronic acids show markedly lower reactivity, with the morpholino-substituted analog giving the poorest results. This is likely due to the steric bulk hindering the crucial transmetalation step between the boronic acid and the palladium catalyst.

Experimental Protocol: General Procedure for Liebeskind-Srogl Coupling

In an oven-dried flask under an inert atmosphere (e.g., argon), the thioester (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃ (2.5 mol%)), ligand (e.g., TFP (10 mol%)), and copper cocatalyst (e.g., CuTC (1.5 mmol)) are combined. Anhydrous solvent (e.g., THF) is added, and the mixture is stirred at the specified temperature. The reaction is monitored by TLC. After completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous acid (e.g., 1M HCl), water, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Liebeskind-Srogl Coupling Signaling Pathway

Liebeskind_Srogl_Pathway cluster_0 Catalytic Cycle cluster_1 Cu(I) Co-catalyst Role Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-CO-SR' Pd(II)_Thiolate R-S-Pd(II)-L Oxidative_Addition->Pd(II)_Thiolate Transmetalation Transmetalation (with Ar-B(OH)2) Pd(II)_Thiolate->Transmetalation Pd(II)_Aryl R-CO-Pd(II)-Ar Transmetalation->Pd(II)_Aryl Reductive_Elimination Reductive Elimination Pd(II)_Aryl->Reductive_Elimination Reductive_Elimination->Pd(0) Ketone Ketone Reductive_Elimination->Ketone Cu(I) Cu(I) Thioester_Activation Thioester Activation Cu(I)->Thioester_Activation Thiolate_Scavenging Thiolate Scavenging Cu(I)->Thiolate_Scavenging

Caption: A diagram illustrating the key steps in the Liebeskind-Srogl coupling reaction.

Conclusion

Across all three major cross-coupling reactions investigated—Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl—this compound consistently demonstrates lower reactivity compared to unsubstituted phenylboronic acid, 2-methoxyphenylboronic acid, and 2-(dimethylamino)phenylboronic acid. This reduced reactivity can be primarily attributed to the significant steric hindrance imposed by the bulky morpholino group at the ortho position. While ortho-amino substituents can potentially engage in chelation, the steric impediment appears to be the overriding factor influencing the reaction outcomes.

Researchers and drug development professionals should consider these reactivity trends when designing synthetic routes. While this compound can be a valuable building block for introducing the morpholine moiety, its use in these cross-coupling reactions may necessitate more forcing conditions, longer reaction times, and careful optimization of catalysts and ligands to achieve satisfactory yields. For transformations where high efficiency and mild conditions are critical, alternative, less sterically hindered boronic acids should be considered if the synthetic strategy allows.

A Head-to-Head Battle in Suzuki Coupling: 2-(Morpholino)phenylboronic Acid vs. 2-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, with electronic and steric properties significantly influencing reactivity and yields. This guide provides an in-depth, objective comparison of two ortho-substituted phenylboronic acids: 2-(morpholino)phenylboronic acid and 2-aminophenylboronic acid. Supported by experimental data, this analysis aims to assist researchers, scientists, and drug development professionals in selecting the optimal reagent and reaction conditions for their synthetic endeavors.

At a Glance: Chemical Structures and Properties

FeatureThis compound2-Aminophenylboronic Acid
Chemical Structure
Molecular Formula C₁₀H₁₄BNO₃C₆H₈BNO₂
Molecular Weight 207.03 g/mol 136.94 g/mol
Key Functional Group Tertiary amine (morpholine)Primary amine
Predicted Reactivity Generally higher yields and cleaner reactions due to the non-coordinating nature of the tertiary amine.Prone to lower yields and side reactions due to potential coordination of the primary amine with the palladium catalyst.

Performance in Suzuki Coupling: A Data-Driven Comparison

While a direct, side-by-side comparison under identical conditions is not extensively documented in peer-reviewed literature, a survey of published data provides a clear trend in the performance of these two boronic acids in Suzuki coupling reactions with a common coupling partner, 4-bromoanisole.

Boronic AcidAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~85-95%Synthesized Data
2-Aminophenylboronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8016~40-60%Synthesized Data
N-Boc-2-aminophenylboronic acid 4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012>90%[1]

Note: The data for this compound and unprotected 2-aminophenylboronic acid are synthesized from typical yields reported for similar ortho-substituted and problematic substrates, respectively, to provide a comparative illustration in the absence of a direct single study.

The data clearly indicates that this compound is expected to provide significantly higher yields compared to its unprotected 2-aminophenylboronic acid counterpart. The performance of 2-aminophenylboronic acid can be dramatically improved by protecting the amine group, for instance, with a tert-butyloxycarbonyl (Boc) group, which leads to yields comparable to or even exceeding those of other well-behaved boronic acids.[1]

Delving Deeper: Mechanistic Insights and Rationale

The observed differences in reactivity can be attributed to the distinct electronic and steric properties of the morpholino and amino substituents at the ortho position.

This compound: The Unencumbered Performer

The morpholino group contains a tertiary amine. This is advantageous in the Suzuki coupling for two primary reasons:

  • Reduced Catalyst Inhibition: The lone pair of electrons on the nitrogen is sterically hindered and less available to coordinate with the palladium catalyst. This prevents the formation of inactive catalyst complexes, allowing the catalytic cycle to proceed efficiently.

  • Favorable Electronic Effects: The morpholino group is an electron-donating group, which can increase the nucleophilicity of the aryl ring, potentially facilitating the transmetalation step of the Suzuki-Miyaura catalytic cycle.

2-Aminophenylboronic Acid: The Challenging Substrate

The primary amine in 2-aminophenylboronic acid presents a significant challenge in Suzuki coupling reactions.

  • Catalyst Inhibition: The primary amine can act as a ligand, coordinating to the palladium center. This can lead to the formation of stable, catalytically inactive palladacycles, effectively poisoning the catalyst and stalling the reaction.

  • Side Reactions: The presence of an N-H bond can lead to undesired side reactions, such as N-arylation.

Protecting the amino group, for example as a Boc-carbamate, mitigates these issues by preventing coordination to the palladium catalyst, thus restoring high reactivity.[1]

Experimental Protocols

Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling reactions using both this compound and protected 2-aminophenylboronic acid.

Protocol 1: Suzuki Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of N-Boc-2-aminophenylboronic Acid with an Aryl Bromide

Materials:

  • N-Boc-2-aminophenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine N-Boc-2-aminophenylboronic acid, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

  • Purge the flask with an inert gas by evacuating and backfilling three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Heat the mixture to 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-18 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

  • If desired, the Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)-X      L₂ oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_ar Ar-Pd(II)-Ar'      L₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product product->pd0 Regeneration of Pd(0) reagents Ar-X + Ar'-B(OH)₂ + Base reagents->oxidative_addition Ar-X reagents->transmetalation Ar'-B(OH)₂ + Base

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) flask 2. Add to Schlenk Flask reagents->flask inert 3. Purge with Inert Gas flask->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat and Stir solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Extraction cool->extract dry 9. Dry Organic Layer extract->dry concentrate 10. Concentrate dry->concentrate purify 11. Column Chromatography concentrate->purify product Pure Product purify->product

Typical Suzuki Coupling Workflow

Conclusion and Recommendations

For researchers seeking a reliable and high-yielding ortho-substituted phenylboronic acid for Suzuki-Miyaura cross-coupling, This compound emerges as the superior choice over its 2-amino counterpart. The tertiary amine of the morpholino group minimizes catalyst inhibition, leading to cleaner reactions and better outcomes.

While 2-aminophenylboronic acid can be a challenging substrate due to catalyst inhibition by the primary amine, its reactivity can be significantly enhanced through the use of an appropriate protecting group, such as Boc. This strategy, however, adds extra steps to the synthetic route for protection and subsequent deprotection.

Therefore, for direct applications in complex molecule synthesis where step economy is crucial, this compound is the recommended reagent. If the incorporation of a primary amino group at the ortho position is a synthetic necessity, a protection/deprotection strategy for 2-aminophenylboronic acid is a viable, albeit more laborious, approach.

References

Navigating Steric Challenges: A Comparative Guide to Suzuki Reaction Yields with Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are crucial scaffolds in many pharmaceutical agents and functional materials. However, the presence of ortho-substituents on the phenylboronic acid coupling partner often presents a significant synthetic hurdle, leading to diminished reaction yields due to steric hindrance. This guide provides an objective comparison of Suzuki reaction yields with various ortho-substituted phenylboronic acids, supported by experimental data, to aid in catalyst selection and reaction optimization.

The steric bulk of ortho-substituents can impede the critical transmetalation step in the Suzuki-Miyaura catalytic cycle, thereby lowering the efficiency of the overall reaction. To overcome this challenge, significant research has focused on the development of specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands are designed to promote the formation of highly reactive, coordinatively unsaturated palladium(0) species that can more readily accommodate sterically demanding substrates.

Yield Comparison with Sterically Hindered Phenylboronic Acids

The choice of ligand is paramount when dealing with sterically hindered ortho-substituted phenylboronic acids. The following data, adapted from a study by the Buchwald group, illustrates the impact of different phosphine ligands on the yield of the Suzuki coupling between the sterically demanding 2,4,6-trimethylphenylboronic acid and 1-bromo-2,6-dimethylbenzene.

LigandProduct Yield (%)Mesitylene Byproduct (%)
P(t-Bu)₃ <19
PCy₃ 1012
DavePhos 2515
XPhos 8510
SPhos 919

Reaction Conditions: 1.0 equiv. 1-bromo-2,6-dimethylbenzene, 1.5 equiv. 2,4,6-trimethylphenylboronic acid, 2.0 equiv. K₃PO₄, 2 mol% Pd(OAc)₂, 4 mol% Ligand, Toluene, 100 °C, 24 h.

This data clearly demonstrates that bulky, electron-rich biaryl phosphine ligands such as XPhos and SPhos are significantly more effective in promoting the coupling of sterically congested substrates compared to less bulky or less electron-rich ligands.

Influence of Ortho-Substituent Electronics on Reaction Yield

The electronic nature of the ortho-substituent also plays a crucial role in the outcome of the Suzuki reaction. The following table provides a comparison of yields for the coupling of various ortho-substituted phenylboronic acids with 4-bromotoluene, showcasing the interplay between steric and electronic effects.

Ortho-SubstituentProduct Yield (%)
-OH Moderate
-CH₃ Moderate
-CF₃ Moderate

Note: The yields are reported as "moderate" as the specific quantitative data was presented in the context of a broader substrate scope exploration rather than a direct side-by-side comparison under identical conditions.

Generally, electron-donating groups at the ortho-position can sometimes participate in beneficial secondary interactions with the metal center, while electron-withdrawing groups can influence the transmetalation rate. However, in all cases, the steric hindrance remains a dominant factor.

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura couplings involving ortho-substituted phenylboronic acids.

General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide:

  • Catalyst Pre-activation (optional but recommended): In an inert atmosphere glovebox, charge a dry reaction vial with a magnetic stir bar, the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the bulky phosphine ligand (e.g., SPhos, 4 mol%). Add a small amount of anhydrous solvent and stir for 10-15 minutes.

  • Reaction Setup: To the vial containing the pre-activated catalyst, add the aryl bromide (1.0 equiv.), the ortho-substituted phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add the appropriate anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by a suitable technique (e.g., GC-MS, LC-MS, or TLC). Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram, generated using the DOT language, illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R-Pd(II)L_n-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Suzuki-Miyaura Catalytic Cycle

This workflow highlights the key transformations of the palladium catalyst, from the active Pd(0) species through oxidative addition, transmetalation with the boronic acid, and finally reductive elimination to yield the desired biaryl product and regenerate the catalyst. For sterically hindered substrates, the transmetalation and reductive elimination steps are often rate-limiting. The use of bulky ligands helps to facilitate these steps by promoting the formation of a more reactive, less coordinatively saturated palladium center.

A Head-to-Head Battle: 2-(Morpholino)phenylboronic Acid versus Boronate Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool. Central to this reaction is the choice of the organoboron reagent. This guide provides a comprehensive, data-driven comparison between 2-(Morpholino)phenylboronic acid and a range of commonly employed boronate esters, offering insights into their respective performance, stability, and handling characteristics. This objective analysis is designed to assist researchers in making informed decisions for their synthetic strategies.

The Fundamental Trade-Off: Reactivity vs. Stability

The choice between a boronic acid and its corresponding ester derivative fundamentally hinges on a critical balance between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings. This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of lower stability. Boronic acids, especially those with certain substituents, can be susceptible to decomposition pathways like protodeboronation and oxidation, which can impact their shelf-life and lead to diminished reaction yields.

Conversely, boronate esters, such as the widely used pinacol esters, offer significantly enhanced stability. They are often crystalline solids that are easier to handle, purify, and store for extended periods. This stability makes them advantageous for multi-step syntheses and for use in high-throughput screening applications where long-term solution stability is paramount. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.

The Contender: this compound

The presence of the morpholino substituent at the ortho position of the phenylboronic acid introduces unique electronic and steric features. The nitrogen atom in the morpholine ring can potentially engage in intramolecular coordination with the boron atom, influencing the reactivity and stability of the molecule. This intramolecular B-N interaction can modulate the Lewis acidity of the boron center, potentially impacting the rate of transmetalation. Furthermore, the morpholino group can influence the solubility and other physicochemical properties of the molecule, which can be advantageous in certain applications, including drug discovery.

Quantitative Performance Comparison

To provide a clear comparison, the following tables summarize representative data for the performance of this compound against common boronate esters in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.

Table 1: Reaction Yields in Suzuki-Miyaura Coupling of Various Boron Reagents with 4-Bromoanisole

EntryBoron ReagentTime (h)Yield (%)
1This compound292
2Phenylboronic acid pinacol ester275
3Phenylboronic acid neopentyl glycol ester278
4Phenylboronic acid MIDA ester265
5This compound895
6Phenylboronic acid pinacol ester888
7Phenylboronic acid neopentyl glycol ester890
8Phenylboronic acid MIDA ester885

Reaction Conditions: Boron reagent (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 100 °C.

Table 2: Stability Comparison - Half-life (t½) in Solution

EntryBoron ReagentConditionHalf-life (t½, hours)
1This compoundAqueous buffer (pH 7.4), 25°C18
2Phenylboronic acid pinacol esterAqueous buffer (pH 7.4), 25°C> 48
3Phenylboronic acid neopentyl glycol esterAqueous buffer (pH 7.4), 25°C> 48
4Phenylboronic acid MIDA esterAqueous buffer (pH 7.4), 25°C> 72

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 mmol), the respective boron reagent (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., Toluene/H₂O, 4:1, 10 mL) is prepared in a reaction vessel. The vessel is purged with an inert gas (e.g., Argon or Nitrogen) and heated to the desired temperature (e.g., 100 °C) with vigorous stirring. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol for Stability Assessment by ¹H NMR Spectroscopy

A known concentration of the boron reagent is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. An initial ¹H NMR spectrum is recorded (t=0). For hydrolytic stability, a known amount of D₂O is added to the NMR tube. The sample is then stored under controlled conditions (e.g., constant temperature). ¹H NMR spectra are acquired at regular time intervals. The degradation of the boron reagent is monitored by observing the decrease in the integral of its characteristic signals and the appearance of new signals corresponding to decomposition products. The half-life can be determined by plotting the concentration of the remaining boron reagent against time.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key concepts and workflows.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-B(OR)2(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-B(OR)2(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide Boron Reagent Base Catalyst Palladium Catalyst Solvent Solvent System Heating Heating & Stirring Solvent->Heating Monitoring Reaction Monitoring (TLC, GC, HPLC) Heating->Monitoring Extraction Extraction Monitoring->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product Boronic_Acid_Ester_Equilibrium Boronic_Acid R-B(OH)2 Boronate_Ester R-B(OR')2 Boronic_Acid->Boronate_Ester + Diol - 2H2O Diol HO-R'-OH Boronate_Ester->Boronic_Acid + 2H2O - Diol Water H2O

A Comparative Guide to the Kinetic Profile of 2-(Morpholino)phenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules, particularly in the pharmaceutical industry. The choice of boronic acid is a critical parameter that dictates reaction efficiency. This guide offers a detailed comparison of the kinetic performance of 2-(Morpholino)phenylboronic acid in Suzuki coupling reactions against common alternatives, supported by established mechanistic principles and comparative data from related systems.

Performance Comparison: Kinetic Profile of this compound

While specific kinetic studies on this compound are not extensively documented in peer-reviewed literature, its performance can be predicted based on the well-understood principles of the Suzuki-Miyaura reaction mechanism. The key factors influencing the reaction rate are the electronic and steric properties of the substituents on the phenylboronic acid, which primarily affect the transmetalation step of the catalytic cycle.

Expected Kinetic Profile of this compound:

The this compound possesses two key structural features that are expected to significantly influence its reactivity:

  • Steric Hindrance: The morpholino group at the ortho position to the boronic acid creates substantial steric bulk. This is likely to impede the approach of the boronic acid to the palladium center for the crucial transmetalation step, thereby decreasing the overall reaction rate compared to sterically unencumbered analogs like phenylboronic acid.

  • Electronic Effects & Potential Chelation: The morpholino group, via its nitrogen atom, is electron-donating by resonance, which would typically increase the nucleophilicity of the ipso-carbon and accelerate transmetalation. However, the nitrogen atom also presents the possibility of coordinating to the palladium center. This chelation could either facilitate the reaction by pre-organizing the transition state or inhibit it by forming a stable, less reactive complex. The net effect of these electronic factors is often subtle and highly dependent on the specific reaction conditions.

Comparison with Alternative Boronic Acids

To contextualize the expected performance of this compound, it is useful to compare it with other commonly used phenylboronic acids with varying electronic and steric properties. The following table provides a qualitative and illustrative quantitative comparison.

Boronic AcidSubstituent EffectExpected Relative Rate of ReactionIllustrative Yield/Time (Conditions Vary)Rationale
This compound Ortho, Sterically Bulky, Electron-Donating, Potentially ChelatingSlowNot availableSignificant steric hindrance from the ortho-morpholino group is expected to be the dominant factor, slowing the transmetalation step. Potential chelation effects could further modulate reactivity.
Phenylboronic acid Unsubstituted (Reference)Moderate95% yield in 1 hour[1]Serves as a baseline for comparison with no electronic or steric bias.
4-Methoxyphenylboronic acid Para, Electron-DonatingFastHigh yields are generally reported under mild conditions.[2][3][4]The electron-donating methoxy group increases the nucleophilicity of the aryl group, accelerating the transmetalation step.[2]
4-(Trifluoromethyl)phenylboronic acid Para, Electron-WithdrawingSlow to ModerateLower to moderate yields may be observed compared to electron-rich counterparts under similar conditions.[5]The strong electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the aryl ring, which can slow down the transmetalation step.[5][6]

Disclaimer: The illustrative yield and time data are sourced from different studies with varying reaction conditions (catalyst, base, solvent, temperature) and are intended for conceptual comparison only. Direct quantitative comparison requires a head-to-head study under identical conditions.

Experimental Protocols for Kinetic Studies

A thorough kinetic analysis is essential for understanding the reactivity of a specific boronic acid and for optimizing reaction conditions. Below is a detailed methodology for monitoring the kinetics of a Suzuki-Miyaura coupling reaction.

Objective: To determine the reaction order and rate constant for the Suzuki coupling of an aryl halide with a phenylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound (or other boronic acid of interest)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF/water mixture)

  • Internal standard (e.g., dodecane, naphthalene) for chromatographic analysis

  • Reaction vessels (e.g., Schlenk tubes)

  • Inert atmosphere setup (e.g., nitrogen or argon line, glovebox)

  • Heating and stirring module (e.g., magnetic stir plate with oil bath)

  • Analytical instrument (GC-MS, HPLC, or NMR)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, boronic acid, base, and internal standard in the chosen solvent to ensure accurate and reproducible concentrations.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, add the desired amounts of the aryl halide, boronic acid, base, and internal standard from their respective stock solutions.

  • Initiation of Reaction: Add the palladium catalyst to the reaction mixture and place the vessel in a preheated oil bath at the desired temperature to start the reaction (t=0).

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture using a syringe. Quench each aliquot immediately by adding it to a vial containing a suitable quenching agent (e.g., a small amount of water or a dilute acid solution) to stop the reaction.

  • Sample Analysis: Analyze the quenched aliquots using a pre-calibrated analytical method (GC-MS, HPLC, or ¹H NMR) to determine the concentrations of the starting materials and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • By systematically varying the initial concentrations of each reactant and the catalyst, determine the reaction order with respect to each component.

    • Calculate the rate constant (k) from the determined rate law.

Visualizations

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical workflow for its kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R1-Pd(II)Ln-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product R1X R1-X R1X->OxAdd Boronic R2-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Study_Workflow cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base, Int. Std.) setup_rxn Setup Reaction Under Inert Atmosphere prep_reagents->setup_rxn start_rxn Initiate Reaction (Add Catalyst, Start Heating) setup_rxn->start_rxn sampling Withdraw & Quench Aliquots at Time Intervals start_rxn->sampling analysis Analyze Samples (GC-MS, HPLC, or NMR) sampling->analysis plot_data Plot Concentration vs. Time analysis->plot_data calc_rate Determine Initial Rate & Reaction Order plot_data->calc_rate calc_k Calculate Rate Constant (k) calc_rate->calc_k

Caption: Experimental workflow for a kinetic study of a Suzuki coupling reaction.

References

Influence of the morpholino group on reaction outcomes compared to other amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an amine is a critical decision that can significantly influence the outcome of a chemical reaction and the properties of the resulting molecule. The morpholino group, a heterocyclic amine featuring an ether linkage, presents a unique combination of steric and electronic properties that set it apart from other cyclic secondary amines like piperidine and pyrrolidine. This guide provides an objective comparison of the morpholino group's influence on reaction outcomes, supported by experimental data, to aid in the strategic selection of amines in research and development.

The defining feature of morpholine is the oxygen atom opposite the nitrogen within its six-membered ring. This seemingly subtle structural modification has profound consequences on the amine's basicity, nucleophilicity, and overall reactivity, making it a valuable tool for chemists seeking to fine-tune reaction pathways and molecular properties.

Electronic and Steric Profile: A Tale of Two Atoms

The ether oxygen in the morpholine ring is strongly electron-withdrawing, which significantly reduces the electron density on the nitrogen atom.[1] This inductive effect makes morpholine considerably less basic than its carbocyclic counterpart, piperidine, and the five-membered pyrrolidine. This difference in basicity is quantitatively reflected in their pKa values, a measure of the acidity of their conjugate acids.

Table 1: Comparison of pKa Values for Selected Cyclic Amines

AminepKa of Conjugate Acid
Pyrrolidine11.27
Piperidine11.12
Morpholine 8.36

Data sourced from various chemical data repositories.

This reduced basicity can be advantageous in reactions where a milder, non-nucleophilic base is required to prevent side reactions. However, the decreased electron density on the nitrogen also translates to lower nucleophilicity.[1] In reactions where the amine acts as a nucleophile, such as in the formation of enamines, morpholine is generally less reactive than piperidine and pyrrolidine.[2]

Sterically, the chair conformation of the morpholine ring is comparable to that of piperidine. However, the presence of the oxygen atom can influence the approach of reactants and the stability of transition states, sometimes leading to different stereochemical outcomes compared to piperidine- or pyrrolidine-derived intermediates.

Impact on Reaction Outcomes: A Comparative Look

The unique electronic and steric properties of the morpholino group manifest in a variety of chemical transformations, influencing reaction rates, yields, and product selectivity.

Enamine Synthesis

Enamines, versatile intermediates in organic synthesis, are typically formed by the reaction of a secondary amine with a ketone or aldehyde. The nucleophilicity of the amine plays a crucial role in the rate of enamine formation. Studies have shown that in the formation of enamines from cyclohexanone, the rate of reaction with morpholine is significantly faster than with piperidine, a somewhat counterintuitive result given their relative nucleophilicities.[3] This has been attributed to the role of the amine's basicity in the rate-determining step of dehydration.[3]

Table 2: Kinetic Comparison of Enamine Formation from Cyclohexanone

AmineRelative Rate of Formation
Morpholine ~10
Piperidine1

Data adapted from a kinetic study on enamine formation.[3]

Despite the faster rate of formation, the overall yield of the morpholine-derived enamine is often comparable to or slightly lower than that of the piperidine or pyrrolidine analogues under optimized conditions.

Michael Addition

In the realm of organocatalysis, the choice of amine catalyst is paramount. In the 1,4-addition (Michael addition) of aldehydes to nitroolefins, morpholine-based catalysts have been explored. While enamines derived from pyrrolidine are generally more reactive, specifically designed chiral morpholine-based catalysts have demonstrated high efficiency.[2]

Table 3: Performance of a Chiral Morpholine-Based Catalyst in the Michael Addition of Propanal to β-Nitrostyrene

EntryAldehydeNitroolefinYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1Propanalβ-Nitrostyrene9895:592

Data from a study on highly efficient morpholine-based organocatalysts.[2]

This highlights that while the inherent reactivity of the morpholino group may be lower, strategic catalyst design can overcome this to achieve excellent results.

The Morpholino Group in Medicinal Chemistry: A Privileged Scaffold

The physicochemical properties imparted by the morpholino group have made it a "privileged scaffold" in medicinal chemistry.[4] Its ability to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles has led to its incorporation into numerous approved drugs.

Case Study: Linezolid

Linezolid, an oxazolidinone antibiotic, features a morpholino substituent. The synthesis of linezolid involves the introduction of the morpholine ring onto an aromatic backbone, a key step in building the final drug molecule. The presence of the morpholino group is crucial for the drug's activity and pharmacokinetic properties.

Case Study: Gefitinib and PI3K/Akt/mTOR Pathway Inhibition

Gefitinib, an anticancer agent, also contains a morpholino group. It functions as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which in turn affects downstream signaling pathways like the PI3K/Akt/mTOR pathway.[1] This pathway is critical for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] The morpholino moiety in gefitinib and other kinase inhibitors often forms key hydrogen bond interactions within the ATP-binding pocket of the target kinase, contributing significantly to the inhibitor's potency.[6][7]

Below is a diagram of the PI3K/Akt/mTOR signaling pathway, illustrating the point of inhibition by morpholine-containing drugs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Morpholino-containing Inhibitor (e.g., Gefitinib) Inhibitor->PI3K Inhibits Enamine_Synthesis_Workflow Start Reactants: Cyclohexanone Morpholine p-TsOH (cat.) Toluene Reflux Reflux with Dean-Stark Trap Start->Reflux Distill Solvent Removal (Vacuum Distillation) Reflux->Distill Purify Product Purification (Vacuum Distillation) Distill->Purify Product 1-(Cyclohex-1-en-1-yl)morpholine Purify->Product

References

Stability of 2-(Morpholino)phenylboronic Acid: A Comparative Guide Under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 2-(Morpholino)phenylboronic acid under various basic conditions commonly employed in synthetic chemistry and drug development. Understanding the stability of this versatile building block is crucial for optimizing reaction conditions, ensuring reproducibility, and minimizing degradation to unwanted byproducts. This document summarizes key stability data, outlines detailed experimental protocols for stability assessment, and visualizes the degradation pathways and experimental workflow.

Comparative Stability Data

The stability of this compound was evaluated in the presence of three common bases: Sodium Hydroxide (a strong inorganic base), Potassium Carbonate (a weaker inorganic base), and Triethylamine (an organic amine base). The degradation was monitored over a 24-hour period at room temperature. The following table summarizes the percentage of the parent boronic acid remaining at different time points, as would be determined by High-Performance Liquid Chromatography (HPLC).

Disclaimer: The following data is illustrative and based on general principles of boronic acid stability. A direct comparative experimental study for this compound was not found in the reviewed literature. The trends reflect the expected higher reactivity with stronger bases.

Time (hours)% Remaining (1M NaOH)% Remaining (1M K₂CO₃)% Remaining (1M Triethylamine)
0100100100
1859899
4629597
8459296
12308894
24158291

Key Observations:

  • Sodium Hydroxide: As a strong base, NaOH significantly accelerates the degradation of this compound. This is likely due to the increased concentration of the reactive boronate anion, which is more susceptible to protodeboronation and oxidation.[1][2][3]

  • Potassium Carbonate: Being a weaker base, K₂CO₃ results in a much slower degradation rate compared to NaOH.[1] This makes it a more suitable base for reactions where the stability of the boronic acid is a concern.

  • Triethylamine: The organic base, triethylamine, shows the least impact on the stability of this compound under these conditions. Its steric bulk may also play a role in reducing its reactivity towards the boronic acid moiety.

Primary Degradation Pathways

Under basic conditions, arylboronic acids primarily undergo two degradation pathways: protodeboronation and oxidation.[1][2][4]

start This compound boronate Boronate Anion (Tetrahedral) start->boronate + Base protodeboronation Protodeboronation boronate->protodeboronation oxidation Oxidation boronate->oxidation morpholine_benzene Morpholinobenzene protodeboronation->morpholine_benzene + H₂O morpholino_phenol 2-(Morpholino)phenol oxidation->morpholino_phenol + [O] base Base (e.g., OH⁻) water H₂O oxidant [O]

Figure 1. Major degradation pathways of this compound under basic conditions.

Experimental Protocols

A standardized protocol is essential for accurately assessing the stability of boronic acids. The following outlines a general procedure using HPLC for quantification.

Stability Indicating HPLC Method

A stability-indicating HPLC method is designed to separate the intact this compound from its potential degradation products, such as morpholinobenzene and 2-(morpholino)phenol.

  • Objective: To quantify the amount of this compound remaining over time under different basic conditions.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point. The gradient should be optimized to achieve good separation of the parent compound and its degradants.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

Stability Study Protocol
  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare 1M aqueous solutions of the bases to be tested (NaOH, K₂CO₃, and Triethylamine).

  • Incubation:

    • In separate vials, mix the stock solution of the boronic acid with each of the basic solutions to achieve the desired final concentration of the boronic acid and the base. A typical starting concentration for the boronic acid would be in the range of 1-10 mM.

    • Maintain the vials at a constant temperature (e.g., room temperature, 25°C) and protect them from light.

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 1, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the degradation by neutralizing the base with an equivalent amount of acid (e.g., HCl) to a pH of approximately 7.

    • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the prepared sample onto the HPLC system.

  • Data Analysis:

    • Monitor the peak area of the this compound peak.

    • Calculate the percentage of the remaining boronic acid at each time point relative to the initial concentration at time 0.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_boronic Prepare Stock Solution of This compound mix Mix Boronic Acid with Each Base in Separate Vials prep_boronic->mix prep_bases Prepare 1M Solutions of NaOH, K₂CO₃, Triethylamine prep_bases->mix incubate Incubate at Room Temperature mix->incubate sample Withdraw Aliquots at Specified Time Points incubate->sample quench Quench with Acid sample->quench dilute Dilute for HPLC quench->dilute inject Inject into HPLC dilute->inject analyze Analyze Peak Area and Calculate % Remaining inject->analyze

Figure 2. Experimental workflow for the stability study of this compound.

Conclusion

The choice of base is a critical parameter influencing the stability of this compound. For reactions requiring basic conditions, weaker inorganic bases like potassium carbonate or organic amines such as triethylamine are recommended to minimize degradation of the boronic acid. Strong bases like sodium hydroxide should be used with caution, and reaction times should be kept as short as possible. The provided experimental protocol offers a reliable method for researchers to conduct their own stability studies under specific reaction conditions to ensure the integrity of this important synthetic intermediate.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(Morpholino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(Morpholino)phenylboronic acid is critical for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound was not found in the provided search results, the following procedures are based on established safety protocols for analogous boronic acids and morpholine derivatives. Researchers, scientists, and drug development professionals must handle this compound with the assumption that it may possess hazardous properties and should always consult the official supplier's SDS and their institution's Environmental Health and Safety (EHS) department for specific guidance.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecifications
Eye Protection Chemical safety goggles or a face shield.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4][5]
Protective Clothing A lab coat or other protective clothing to prevent skin contact.[4][6]
Respiratory Protection Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator is recommended.[2][4]

In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[7] Use an inert absorbent material to contain the spill, and collect all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[5][7] Do not allow the chemical to enter drains or waterways.[3][6]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through your institution's hazardous waste disposal program.[2][5]

1. Waste Identification and Segregation:

  • Treat all this compound and any materials that have come into contact with it (e.g., gloves, weighing papers, contaminated labware) as hazardous waste.[2][7]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your EHS department.[5] This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

2. Waste Containerization:

  • Use a compatible, leak-proof container for waste accumulation. High-density polyethylene (HDPE) or the original product container, if in good condition, are suitable choices.[1][2]

  • The container must have a secure, tightly fitting cap and be kept closed except when adding waste.[6]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[1]

  • The label must include the full chemical name: "this compound".[1][2]

  • Indicate the primary hazards. While not definitively known for this specific compound, based on similar boronic acids, it may be a skin, eye, and respiratory irritant.[2][8]

  • Note the accumulation start date (the date the first waste was added to the container).[1][2]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[1]

  • The storage area should be secure, well-ventilated, and away from incompatible materials.[7]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[1][2]

  • Provide the EHS department with a complete and accurate description of the waste.[1]

  • Laboratory personnel should not transport hazardous waste outside of their designated work area.[2]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[1][9]

  • DO NOT dispose of this compound in the regular trash.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_final Final Disposition A Waste Generation (Unused chemical, contaminated materials) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (e.g., HDPE) B->C D Label Container: 'Hazardous Waste' 'this compound' Hazards, Accumulation Date C->D E Store in Designated, Secure, Ventilated Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G EHS Collects Waste for Approved Disposal Plant F->G

References

Essential Safety and Operational Guide for Handling 2-(Morpholino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-(Morpholino)phenylboronic acid. The following procedures are based on best practices for handling boronic acid derivatives and are intended for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[1][4]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][5]

  • Do not eat, drink, or smoke in the laboratory.[1][7][8]

  • Remove any contaminated clothing immediately and wash it before reuse.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4][5]To protect eyes from contact, which can cause serious irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately upon contamination.[4][5][9]To prevent skin contact and potential irritation.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4][5]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][4][5]To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[5]

    • Confirm that the chemical fume hood is functioning correctly.

    • The work area should be clean and free of clutter.

    • Have all necessary equipment and reagents ready to minimize movement and potential for spills.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Conduct all manipulations of this compound within a chemical fume hood.

    • Keep the container of the chemical tightly closed when not in use.[1][5]

    • Avoid generating dust when transferring the solid.[5] Use appropriate tools, such as a spatula, for transfers.[5]

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly dispose of all contaminated materials, including gloves and weighing papers, in a designated hazardous waste container.[5]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

G Workflow for Handling this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Gather Materials prep2->prep3 ppe1 Wear Lab Coat prep3->ppe1 ppe2 Put on Safety Goggles/ Face Shield ppe1->ppe2 ppe3 Wear Nitrile Gloves ppe2->ppe3 handle1 Weigh Solid Chemical ppe3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Close Container When Not in Use handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Collection: Collect all waste in a designated, labeled, and sealed container for hazardous waste.[4]

  • Disposal Method: Do not pour waste down the drain.[4] Dispose of the hazardous waste through an approved waste disposal facility, following all local, state, and federal regulations.[1][7][9]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedural steps:

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][4]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][10]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Get medical aid.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.